3-Hydroxyquinidine
Description
Structure
3D Structure
Properties
CAS No. |
53467-23-5 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1 |
InChI Key |
BSRUJCFCZKMFMB-ZNYHDOEXSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
physical_description |
Solid |
Synonyms |
3-hydroxyquinidine 3-hydroxyquinidine, (3alpha,9S)-isomer 3-hydroxyquinidine, (8alpha,9R)-isomer 3-hydroxyquinine |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of the Pharmacological Activities of 3-Hydroxyquinidine and its Parent Compound, Quinidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine, a Class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical efficacy is not solely attributed to the parent drug but is significantly influenced by its primary active metabolite, 3-hydroxyquinidine. This technical guide provides a comprehensive comparative analysis of the pharmacological activities of this compound versus its parent compound, quinidine. We delve into their mechanisms of action at the molecular level, their effects on cardiac electrophysiology, their pharmacokinetic and pharmacodynamic profiles, and their respective pro-arrhythmic potentials. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic drugs and cardiovascular pharmacology.
Introduction: The Clinical Significance of a Metabolite
Quinidine, a stereoisomer of quinine derived from the cinchona tree, exerts its antiarrhythmic effects primarily by blocking cardiac sodium and potassium channels.[1] It undergoes extensive hepatic metabolism, with 60% to 80% of the drug being transformed by cytochrome P450 enzymes, particularly CYP3A4, into various metabolites.[2][3] Among these, this compound is the most prominent and pharmacologically active.[3][4] In fact, during chronic therapy, the plasma concentrations of this compound can be comparable to or even exceed those of the parent quinidine.[5] This underscores the critical need to understand the distinct and overlapping pharmacological properties of this compound to fully appreciate the clinical effects and potential liabilities of quinidine therapy.
This guide will systematically dissect the pharmacological profiles of both compounds, providing a granular view of their interactions with key cardiac ion channels and their resulting influence on the cardiac action potential.
Chemical Structures
A foundational understanding of the chemical structures of quinidine and this compound is essential for appreciating their structure-activity relationships.
Quinidine:
-
Molecular Formula: C₂₀H₂₄N₂O₂[6]
-
Structure: Comprises a quinoline ring linked to a quinuclidine ring system.[7]
This compound:
-
Molecular Formula: C₂₀H₂₄N₂O₃[8]
-
Structure: Identical to quinidine with the addition of a hydroxyl group at the 3-position of the quinuclidine ring.[8]
Comparative Mechanism of Action: A Tale of Two Channel Blockers
Both quinidine and this compound are classified as Class Ia antiarrhythmic agents, signifying their primary mechanism of action as blockers of the fast inward sodium current (INa) and various potassium currents.[9] This dual action leads to a depression of phase 0 depolarization and a prolongation of the action potential duration (APD).
Sodium Channel (Nav1.5) Blockade
The blockade of the cardiac sodium channel Nav1.5 is a hallmark of Class I antiarrhythmic drugs and is responsible for the slowing of conduction velocity in the heart.
-
Quinidine: Exhibits a potent, concentration-dependent blockade of Nav1.5. The reported half-maximal inhibitory concentration (IC₅₀) for quinidine's block of peak Nav1.5 current is approximately 28.9 ± 2.2 μM.[10] Some studies have reported an IC50 value of 40.3 ± 1.1 μM.[5]
-
This compound: Also depresses the maximum upstroke velocity (Vmax) of the cardiac action potential, which is a surrogate for INa blockade. However, it is quantitatively less potent than quinidine in this regard.[2] At a concentration of 50 μM, this compound depresses Vmax by approximately 26.7%, whereas quinidine at the same concentration causes a more pronounced depression of 45.9%.[2]
This difference in potency for sodium channel blockade is a key distinguishing feature between the two molecules and has significant implications for their antiarrhythmic and pro-arrhythmic profiles.
Potassium Channel (hERG) Blockade
The blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel, is a critical action of many Class Ia and Class III antiarrhythmic drugs. This action is primarily responsible for the prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram.
-
Quinidine: Is a known potent blocker of the hERG channel, with reported IC₅₀ values ranging from 0.8 ± 0.1 μM to 3.00 ± 0.03 μM in different expression systems.[11][12] This potent hERG blockade is a major contributor to its therapeutic efficacy but also to its pro-arrhythmic risk.
-
This compound: The available literature strongly suggests that this compound also blocks potassium channels and contributes to APD prolongation, but specific IC50 values for its effect on the hERG channel are not as well-defined as for the parent compound. However, its contribution to QT prolongation in humans has been demonstrated.[1]
Electrophysiological Consequences: Reshaping the Cardiac Action Potential
The differential effects of quinidine and this compound on sodium and potassium channels translate into distinct alterations of the cardiac action potential.
Comparative Effects on Action Potential Parameters
| Parameter | Quinidine | This compound | Key Observations |
| Vmax (Phase 0) | Significant, concentration-dependent depression | Less potent, concentration-dependent depression | Quinidine is a more potent blocker of the fast sodium current.[2] |
| Action Potential Duration (APD) | Prolongation, particularly at low concentrations and slow heart rates | Concentration-dependent prolongation | Both compounds prolong repolarization, a Class Ia/III effect.[2] |
| Effective Refractory Period (ERP) | Concentration-dependent increase | Concentration-dependent increase | Both compounds increase the period during which the myocyte is refractory to a new stimulus.[2] |
Visualizing the Impact: A Conceptual Workflow
The following diagram illustrates the metabolic conversion of quinidine and the subsequent comparative effects of both compounds on the cardiac action potential.
Caption: Metabolic pathway of quinidine and comparative effects on the cardiac action potential.
Pharmacokinetic Profiles: A Comparative Overview
The clinical impact of this compound is largely dictated by its pharmacokinetic profile relative to quinidine.
| Parameter | Quinidine | This compound | Key Implications |
| Half-life (t1/2) | 6-8 hours in adults[13] | ~12 hours[13] | The longer half-life of the metabolite contributes to its sustained effect. |
| Volume of Distribution (Vd) | 2-3 L/kg in healthy adults[13] | Appears to be larger than quinidine[13] | A larger Vd suggests more extensive tissue distribution. |
| Clearance | 3-5 mL/min/kg in adults[13] | Renal clearance is a significant pathway[3] | Differences in clearance mechanisms can be clinically relevant in patients with renal or hepatic impairment. |
| Protein Binding | 80-90%[7] | Unbound fraction can be higher than quinidine[5] | A higher unbound fraction of this compound can lead to a greater pharmacological effect at a given total plasma concentration.[5] |
Pharmacodynamics and Clinical Effects: An Additive Relationship
Studies have shown that the antiarrhythmic effects of this compound are additive to those of quinidine.[14] This is a critical consideration in clinical practice, as the overall therapeutic and toxic effects of quinidine administration are a composite of the actions of both the parent drug and its active metabolite.
Both compounds contribute to the prolongation of the QTc interval on the electrocardiogram.[1] The relationship between serum concentration and QTc prolongation has been established for both quinidine and this compound, with a significant additive effect observed when they are co-administered.[1]
Pro-arrhythmic Potential: A Shared Liability
A significant concern with Class Ia antiarrhythmic drugs is their potential to induce arrhythmias, most notably Torsades de Pointes (TdP). This pro-arrhythmic effect is closely linked to excessive QT prolongation and the induction of early afterdepolarizations (EADs).
-
Quinidine: Has a well-documented risk of TdP, which is a major limiting factor in its clinical use.[9]
-
This compound: Has also been shown to cause EADs in in vitro models. It is believed to be responsible for some of the side effects associated with quinidine, including TdP.
While direct comparative studies on the pro-arrhythmic risk are limited, the ability of both compounds to block hERG and prolong the APD suggests that they share this liability. The higher unbound fraction and longer half-life of this compound may contribute significantly to the overall pro-arrhythmic risk during chronic quinidine therapy.
Experimental Protocols for Pharmacological Assessment
A rigorous evaluation of the pharmacological activity of antiarrhythmic compounds like quinidine and this compound relies on a combination of in vitro and in vivo models.
In Vitro Assessment: Patch-Clamp Electrophysiology
The gold standard for characterizing the effects of a drug on specific ion channels is the patch-clamp technique.
Objective: To determine the IC₅₀ of a test compound on a specific ion channel (e.g., Nav1.5 or hERG) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Culture cells stably expressing the ion channel of interest under standard conditions.
-
Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording Solutions:
-
External Solution: Typically contains a physiological salt solution (e.g., Tyrode's solution) buffered to pH 7.4.
-
Internal Solution: Contains a potassium-based or cesium-based solution, depending on the channel being studied, buffered to pH 7.2.
-
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Apply a specific voltage protocol to elicit the ionic current of interest. For example, for hERG, a depolarizing pulse followed by a repolarizing step is used to measure the tail current.
-
Record baseline currents.
-
-
Drug Application: Perfuse the cell with increasing concentrations of the test compound (quinidine or this compound).
-
Data Analysis:
-
Measure the peak current at each concentration.
-
Plot the percentage of current inhibition against the drug concentration.
-
Fit the data to the Hill equation to determine the IC₅₀.
-
In Vivo Assessment: Animal Models of Arrhythmia
Animal models are crucial for evaluating the anti-arrhythmic and pro-arrhythmic potential of a drug in a more integrated physiological system.
Objective: To assess the efficacy of a test compound in suppressing induced arrhythmias or its potential to induce arrhythmias.
Model: Reperfusion-induced arrhythmia in an isolated rat heart (Langendorff preparation).
Methodology:
-
Heart Isolation: Anesthetize a rat and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and perfuse the heart retrogradely with a warmed, oxygenated Krebs-Henseleit solution.
-
Ligation and Reperfusion:
-
Place a ligature around the left anterior descending coronary artery.
-
Induce ischemia by tightening the ligature for a defined period (e.g., 5 minutes).
-
Induce reperfusion by releasing the ligature.
-
-
Drug Administration: Perfuse the heart with the test compound (quinidine or this compound) at various concentrations prior to and during the ischemia-reperfusion protocol.
-
ECG Monitoring: Continuously record the electrocardiogram to monitor for arrhythmias (ventricular tachycardia, ventricular fibrillation).
-
Data Analysis:
-
Quantify the incidence and duration of arrhythmias in the control and drug-treated groups.
-
Determine the concentration-response relationship for arrhythmia suppression.
-
Visualization of Experimental Workflow
Caption: Experimental workflows for in vitro and in vivo pharmacological assessment.
Conclusion: A Clinically Relevant Partnership
The pharmacological activity of this compound is a critical component of the overall clinical profile of its parent drug, quinidine. While qualitatively similar in its Class Ia antiarrhythmic mechanism, this compound exhibits a distinct potency profile, being less potent in sodium channel blockade but still contributing significantly to the prolongation of the action potential duration. Its longer half-life and potentially higher unbound fraction mean that it plays a substantial and sustained role in both the therapeutic and adverse effects of chronic quinidine therapy. A thorough understanding of the comparative pharmacology of both compounds is therefore indispensable for the safe and effective use of quinidine and for the development of future antiarrhythmic agents with improved safety profiles.
References
- Vozeh S, et al. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug. Journal of Pharmacology and Experimental Therapeutics, 1987, 243(1): 297-301.
-
Quinidine - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Quinidine - Basicmedical Key. Available at: [Link]
-
Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed. Available at: [Link]
-
Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons - PubMed. Available at: [Link]
-
Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed. Available at: [Link]
-
QUINIDINE_GLUCONATE_8_09.ps - accessdata.fda.gov. Available at: [Link]
-
Physiologically- based pharmacokinetic modeling of quinidine to establish a CYP3A4, P- gp, and CYP2D6 drug. Available at: [Link]
-
Quinidine | C20H24N2O2 | CID 441074 - PubChem - NIH. Available at: [Link]
-
The Chemical Structure of Quinidine: What You Need to Know - Medicover Hospitals. Available at: [Link]
-
(3R)-3-HYDROXY QUINIDINE - precisionFDA. Available at: [Link]
-
Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC. Available at: [Link]
-
Total and unbound concentrations of quinidine and this compound at steady state. Available at: [Link]
-
The pharmacokinetics and pharmacodynamics of quinidine and this compound - PMC. Available at: [Link]
-
Stereoselective blockage of the hERG channel by quinidine and quinine.... - ResearchGate. Available at: [Link]
-
Quinine & Quinidine: Toxic Adulterants Found in Illicit Street Drugs. Available at: [Link]
-
Molecular basis for pore blockade of Nav1.5 by quinidine. A) The... - ResearchGate. Available at: [Link]
-
hERG compound screening at 22°C and 35°C on QPatch II. Available at: [Link]
-
Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC. Available at: [Link]
-
Quinidine et hydroquinidine - Lab Cerba. Available at: [Link]
-
In Silico Assessment of Class I Antiarrhythmic Drug Effects on Pitx2-Induced Atrial Fibrillation: Insights from Populations of Electrophysiological Models of Human Atrial Cells and Tissues - MDPI. Available at: [Link]
-
Action Potential Morphology Accurately Predicts Proarrhythmic Risk for Drugs With Potential to Prolong Cardiac Repolarization. Available at: [Link]
-
Class I Antiarrhythmic Drugs: Quinidine, Procainamide, Disopyramide, Lidocaine, Mexiletine, Flecainide, and Propafenone - ResearchGate. Available at: [Link]
-
Assessment of proarrhythmic activity of chloroquine in in vivo and ex vivo rabbit models. Available at: [Link]
-
In silico models for evaluating proarrhythmic risk of drugs - PMC - NIH. Available at: [Link]
-
Assessment of proarrhythmic activity of chloroquine in in vivo and ex vivo rabbit models. Available at: [Link]
-
Application Report - hiPSC-derived cardiomyocytes - NaV1.5 compound screening on QPatch® II. Available at: [Link]
-
Structural basis for pore blockade of the human cardiac sodium channel Nav1.5 by tetrodotoxin and quinidine | bioRxiv. Available at: [Link]
-
The pharmacokinetics and pharmacodynamics of quinidine and this compound. Available at: [Link]
-
Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine. Available at: [Link]
-
Application Note High Throughput Pharmacology of Na 1.5 Channels on Nanion's SyncroPatch384PE. Available at: [Link]
-
What is the mechanism of Hydroquinidine Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Clinical Pharmacology of Antiarrhythmic Drugs - Thoracic Key. Available at: [Link]
-
IC50 values for block of peak and late NaV1.5 currents stably expressed... - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. biorxiv.org [biorxiv.org]
- 6. In silico models for evaluating proarrhythmic risk of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinidine | Basicmedical Key [basicmedicalkey.com]
- 8. Making sure you're not a bot! [nanion.de]
- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.lab-cerba.com [documents.lab-cerba.com]
Technical Guide: CYP3A4-Mediated Metabolism of Quinidine to 3-Hydroxyquinidine
[1]
Executive Summary
This technical guide details the metabolic conversion of the Class Ia antiarrhythmic agent quinidine to its primary metabolite, (3S)-3-hydroxyquinidine (3-OH-Q) . While quinidine is historically recognized as a potent inhibitor of CYP2D6, its own clearance is primarily driven by CYP3A4 .
Understanding this pathway is critical for three reasons:
-
Phenotyping: The formation of 3-OH-Q is a validated, specific biomarker for CYP3A4 activity in human liver microsomes (HLM).
-
Clinical Pharmacology: 3-OH-Q is pharmacologically active, contributing significantly to the QT-prolonging effects of the parent drug.
-
Drug-Drug Interactions (DDI): Quinidine acts as a sensitive "victim" substrate for CYP3A4 modulators (e.g., ketoconazole, rifampin), necessitating precise in vitro kinetic modeling during drug development.
Mechanistic Biochemistry
The Reaction
The biotransformation involves the introduction of a hydroxyl group at the C3 position of the quinuclidine ring. This reaction is highly stereoselective, producing the (3S) isomer almost exclusively.
-
Enzyme: Cytochrome P450 3A4 (CYP3A4) is the dominant catalyst (>90% contribution). CYP3A5 plays a minor role, while other isoforms (CYP2D6, 1A2) are negligible.
-
Cofactors: Requires NADPH and P450 Oxidoreductase (POR).
-
Stoichiometry: 1 Quinidine + 1 NADPH + 1 H⁺ + 1 O₂ → 1 3-OH-Quinidine + 1 NADP⁺ + 1 H₂O.
Pathway Visualization
The following diagram illustrates the metabolic pathway and the electron transfer system required for catalysis.
Figure 1: CYP3A4-mediated oxidation of quinidine. The reaction requires electron transfer via P450 reductase and molecular oxygen.
Experimental Protocol: In Vitro Incubation
This protocol is designed for kinetic characterization using Human Liver Microsomes (HLM). It includes a "self-validating" control step using ketoconazole.
Reagents & Materials
| Component | Specification | Purpose |
| Enzyme Source | Pooled HLM (20 mg/mL) | Contains native CYP3A4 abundance. |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |
| Substrate | Quinidine Gluconate/Sulfate | Target analyte. |
| Cofactor | NADPH Generating System | Provides reducing equivalents (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, 3.3 mM MgCl₂). |
| Stop Solution | Ice-cold Acetonitrile (ACN) | Quenches reaction; precipitates protein. |
| Internal Std | Quinidine-d3 or Verapamil | Normalization for LC-MS/MS. |
| Inhibitor | Ketoconazole (1 µM) | Positive control for CYP3A4 specificity. |
Step-by-Step Methodology
Phase 1: Pre-Incubation
-
Prepare a Master Mix containing Phosphate Buffer and HLM (final protein conc: 0.1 – 0.5 mg/mL).
-
Aliquot 180 µL of Master Mix into 1.5 mL Eppendorf tubes or a 96-well plate.
-
Add 10 µL of Quinidine working solution (Final conc range: 1 µM – 500 µM for kinetics; ~10 µM for general screening).
-
Control Well: Add 1 µM Ketoconazole to validation wells.
-
Pre-incubate at 37°C for 5 minutes to equilibrate temperature.
Phase 2: Reaction Initiation 6. Initiate reaction by adding 10 µL of NADPH Generating System . 7. Vortex gently and incubate at 37°C .
- Linearity Check: Recommended incubation time is 10–20 minutes . (Reaction is linear up to ~30 mins).
Phase 3: Termination & Extraction 8. Stop reaction by adding 200 µL of Ice-cold ACN containing Internal Standard. 9. Vortex vigorously for 30 seconds. 10. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins. 11. Transfer supernatant to HPLC vials for analysis.
Analytical Workflow (LC-MS/MS)
Quantification requires high specificity to distinguish the metabolite from the parent drug and potential isomers (e.g., quinine).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 or unadjusted).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 – 0.6 mL/min.
Mass Spectrometry (MRM) Parameters
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Note |
| Quinidine | 325.2 [M+H]⁺ | 307.1 (H₂O loss) | 160.1 (Quinoline) | High intensity. |
| 3-OH-Quinidine | 341.2 [M+H]⁺ | 323.2 (H₂O loss) | 160.1 / 172.1 | Elutes before parent. |
| IS (Verapamil) | 455.3 [M+H]⁺ | 165.1 | 303.2 | Standard choice. |
Assay Workflow Diagram
Figure 2: End-to-end analytical workflow for quantifying 3-hydroxyquinidine formation.
Kinetic Analysis & Interpretation
Michaelis-Menten Parameters
To determine the specific activity of CYP3A4, plot the reaction velocity (
Reference Values (Human Liver Microsomes):
- (Michaelis Constant): 60 – 80 µM (Consensus ~74 µM).
- : 50 – 100 nmol/mg protein/h.
-
Intrinsic Clearance (
): High ( ), indicating rapid metabolism.
Note: If biphasic kinetics are observed, it suggests involvement of a low-affinity enzyme (likely CYP3A5 or non-specific binding), but single-site models usually suffice for 3-OH-Q formation.
Pharmacological Context
Researchers must account for the activity of the metabolite.
-
Potency: 3-OH-Q possesses 50–80% of the Class Ia antiarrhythmic potency of quinidine.
-
Toxicity: It contributes to QTc prolongation. In renal failure, 3-OH-Q accumulates, potentially leading to toxicity even if parent quinidine levels appear normal.
References
-
Nielsen, T. L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes." Journal of Pharmacology and Experimental Therapeutics.
-
Zhao, X. J., et al. (2002). "Identification of human cytochrome P450 isoforms involved in the 3-hydroxylation of quinine by human liver microsomes and nine recombinant human cytochromes P450."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Heaton, J., et al. (2011). "Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS."[2] Journal of Pharmaceutical and Biomedical Analysis.
-
Damkier, P., et al. (2000). "Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6." Clinical Pharmacology & Therapeutics.
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. (General reference for P450 oxidation mechanisms).
3-Hydroxyquinidine CAS 53467-23-5 technical specifications
Content Type: Technical Guide / Whitepaper Audience: Pharmacologists, Analytical Chemists, and DMPK Researchers
Executive Summary
3-Hydroxyquinidine (CAS 53467-23-5), specifically the (3S)-enantiomer, is the primary pharmacologically active metabolite of the Class Ia antiarrhythmic agent quinidine. Unlike many metabolic byproducts that are inert, this compound retains significant electrophysiological activity, contributing substantially to both the therapeutic efficacy and the pro-arrhythmic risk (Torsades de Pointes) associated with quinidine therapy.
For drug development professionals, this compound serves two critical functions:
-
CYP3A4 Probe: Its formation is mediated almost exclusively by Cytochrome P450 3A4 (CYP3A4), making it a highly specific in vivo and in vitro biomarker for CYP3A4 activity.
-
hERG Channel Modulator: It acts as a potent blocker of the
current, necessitating its inclusion in comprehensive cardiotoxicity safety screens.
Chemical Identity & Physicochemical Profile[1]
The following specifications define the research-grade standard for this compound.
| Parameter | Technical Specification |
| Chemical Name | (3S)-3-Hydroxyquinidine |
| CAS Number | 53467-23-5 |
| Molecular Formula | |
| Molecular Weight | 340.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol |
| pKa | ~4.2 (quinoline nitrogen), ~8.5 (quinuclidine nitrogen) |
| Fluorescence | Native fluorescence (pH dependent). High intensity in acidic media. |
| Chirality | The (3S) stereoisomer is the specific metabolic product of CYP3A4. |
Metabolic Genesis & Biosynthesis
The CYP3A4 Specificity Principle
In human liver microsomes, the conversion of Quinidine to this compound is catalyzed predominantly by CYP3A4.[1][2][3] While other isoforms (CYP2C9, CYP2E1) play minor roles in N-oxidation, the 3-hydroxylation pathway is sufficiently exclusive to CYP3A4 that the formation clearance of this compound is accepted as a robust index of CYP3A4 catalytic activity.[1]
Mechanistic Pathway
The reaction involves the insertion of a hydroxyl group at the C3 position of the quinuclidine ring. This structural change increases polarity, facilitating renal elimination, yet preserves the methoxy-quinoline pharmacophore required for sodium/potassium channel blockade.
Figure 1: Metabolic pathway illustrating the exclusive role of CYP3A4 in generating this compound and its subsequent dual fate: renal elimination or ion channel interaction.
Pharmacodynamics: Mechanism of Action[6]
Ion Channel Blockade ( and )
This compound is not merely a waste product; it is an equipotent blocker of the rapid component of the delayed rectifier potassium current (
-
Potency: Studies indicate the metabolite possesses 60–80% of the antiarrhythmic potency of the parent compound.[4]
-
Binding Site: It binds to the intracellular pore cavity of the hERG channel.
-
Clinical Relevance: During chronic quinidine therapy, serum concentrations of this compound can reach 30–40% of the parent drug levels. In patients with renal impairment, the metabolite can accumulate, potentially exceeding the parent drug concentration and driving QT prolongation.
Research Implication: When modeling "Quinidine" toxicity in silico or in vitro, omitting this compound results in an underestimation of the total repolarization delay.
Experimental Protocol: Quantification via HPLC-FLD
Objective: To quantify this compound in plasma/serum with high sensitivity using its native fluorescence. This protocol avoids the use of benzene (common in older literature) in favor of safer, modern solvents.
Principle: Quinidine and its metabolites are naturally fluorescent. Acidification of the mobile phase enhances the quantum yield, allowing detection limits in the low ng/mL range without derivatization.
Reagents & Equipment[8]
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : 0.05M Potassium Phosphate Buffer (pH 3.0) [15:85 v/v].
-
Internal Standard (IS): Hydroquinidine or a structurally similar analog.
-
Detector: Fluorescence Detector (FLD).
Workflow Diagram
Figure 2: Optimized extraction and detection workflow for bioanalysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of ice-cold Acetonitrile to precipitate proteins.
-
-
Extraction:
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial.
-
-
Chromatography:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C or 30°C (maintain consistency).
-
Run Time: ~15 minutes (this compound typically elutes before Quinidine due to increased polarity).
-
-
Detection:
-
Set Excitation wavelength to 350 nm .
-
Set Emission wavelength to 450 nm .
-
Note: The acidic mobile phase (pH 3.0) is critical. At neutral pH, fluorescence intensity drops significantly.
-
Self-Validation Check:
-
Resolution (Rs): Ensure Rs > 1.5 between this compound and Quinidine peaks.
-
Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL (
).
Handling, Stability, & Safety
-
Storage: Store solid powder at -20°C. Protect from light (quinolines are photosensitive).
-
Solution Stability: Stock solutions in DMSO are stable for 6 months at -80°C. Aqueous solutions should be prepared fresh or protected from light and kept at 4°C for no more than 24 hours.
-
Safety: This compound is a potent ion channel blocker. Accidental ingestion or injection can cause arrhythmias. Handle with standard PPE (gloves, goggles) in a fume hood.
References
-
Nielsen, T. L., et al. (1999).[5] "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1][5] Journal of Pharmacology and Experimental Therapeutics.
-
Vozeh, S., et al. (1987).[5] "Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug." Journal of Pharmacology and Experimental Therapeutics.
-
Rakhit, A., et al. (1984). "Pharmacokinetics of quinidine and three of its metabolites in man." Journal of Pharmacokinetics and Biopharmaceutics.
-
Pershing, L. K., et al. (1982). "HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma." Journal of Analytical Toxicology.
-
Yang, T., et al. (1999). "Modulation of HERG potassium channels by extracellular magnesium and quinidine." Journal of Cardiovascular Pharmacology.
Sources
- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine | Basicmedical Key [basicmedicalkey.com]
- 5. caymanchem.com [caymanchem.com]
Technical Guide: Binding Affinity & Kinetics of 3-Hydroxyquinidine to Nav1.5
[1]
Executive Summary
This compound (3-OHQ) is the primary active metabolite of the Class Ia antiarrhythmic agent quinidine.[1] While often overshadowed by the parent compound, 3-OHQ exhibits a distinct electrophysiological profile characterized by lower peak sodium channel blocking potency but slower recovery kinetics compared to quinidine.[1]
This guide analyzes the molecular interaction between 3-OHQ and the pore-forming
Key Technical Findings
-
Affinity: 3-OHQ exhibits an estimated 20–50% of the blocking potency of quinidine for the open state of Nav1.5.
-
Kinetics: The metabolite displays slower offset kinetics (
), leading to significant accumulation of block at physiological heart rates (use-dependence).[1] -
Mechanism: Acts as a pore-blocker binding within the central cavity, interacting with the local anesthetic receptor site (Phe1760).[1]
Molecular Mechanism of Action[2]
The Binding Site (Central Cavity)
Like its parent compound, 3-OHQ binds to the intracellular side of the Nav1.5 pore. The binding site is located within the central cavity, distinct from the outer vestibule (TTX site).
-
Primary Interaction: The quinuclidine moiety of the drug interacts with the aromatic residue Phe1760 (F1760) on the S6 segment of Domain IV via
- stacking. -
Access Path: The drug accesses the receptor primarily when the channel is in the Open (O) state (hydrophilic pathway) but can also stabilize the Inactivated (I) state.
-
Structural Impact: The hydroxylation at the 3-position of the quinuclidine ring in 3-OHQ introduces steric and electrostatic changes that reduce its intrinsic affinity (
) for the receptor compared to quinidine, likely due to less optimal hydrophobic packing against the pore lining.
State-Dependent Binding Model
The interaction follows the Modulated Receptor Hypothesis (MRH) . 3-OHQ has low affinity for the Resting (R) state but high affinity for Open and Inactivated states.
Figure 1: Modulated Receptor Model for 3-OHQ. The drug preferentially binds to Open (O) and Inactivated (I) states.[1][2] The critical parameter for 3-OHQ is the slow transition from
Quantitative Binding Data[1]
The following data compares 3-OHQ to Quinidine. Note that absolute
| Parameter | Quinidine (Parent) | This compound (Metabolite) | Relative Potency (3-OHQ/Q) |
| IC50 (Tonic Block) | ~10 - 40 µM | ~50 - 100 µM (Estimated) | 0.2 - 0.5x |
| In Vivo Potency | 2.2 mg/L (Arrhythmia suppression) | 10.7 mg/L | ~0.2x |
| Recovery Time Constant ( | 3 - 5 seconds | 5 - 8 seconds | Slower (1.5x) |
| Use-Dependence | Moderate | High | Increased accumulation |
| Primary Target State | Open > Inactivated | Open > Inactivated | Similar Profile |
Critical Insight: While 3-OHQ requires a higher concentration to achieve 50% block (higher
), its slower offset kinetics mean that once bound, it stays bound longer.[1] In a clinical setting with rapid heart rates (tachycardia), 3-OHQ accumulates inside the channel more effectively than the affinity constant alone would suggest.[1]
Experimental Protocols
To validate the binding affinity and kinetics of 3-OHQ, the following Voltage-Clamp protocols are the industry standard. These should be performed using whole-cell patch clamp on HEK293 cells stably expressing hNav1.5.[1][3]
Protocol A: Use-Dependent Block (Pulse Train)
This protocol measures the accumulation of block at high frequencies, simulating tachycardia.[1]
Objective: Determine the fractional block at steady state (
-
Holding Potential: -80 mV (or -100 mV to remove resting inactivation).
-
Test Pulse: Depolarize to -10 mV for 20 ms (activates channels).
-
Frequency: Apply a train of 20–40 pulses at frequencies of 1 Hz, 3 Hz, and 5 Hz.
-
Analysis: Plot Peak
normalized to the first pulse ( ) vs. Pulse Number.-
Result: 3-OHQ will show a steeper decline and lower steady-state plateau at high frequencies compared to control.[1]
-
Protocol B: Recovery from Inactivation
This protocol calculates the offset time constant (
Objective: Measure how quickly the drug dissociates from the channel during diastole.
-
Conditioning Pulse: Depolarize to -10 mV for 1000 ms (drives all channels to Inactivated/Blocked state).
-
Recovery Interval (
): Step back to -100 mV for variable durations (e.g., 10 ms to 10,000 ms). -
Test Pulse: Depolarize to -10 mV to measure available current.
-
Analysis: Fit the fractional recovery (
) to a mono- or bi-exponential function.
Figure 2: Experimental Workflow. Standardized patch-clamp sequence to isolate kinetic parameters of 3-OHQ block.
Clinical & Translational Implications[1][5][6]
Additive Therapeutic Effect
Although 3-OHQ is less potent than quinidine, it circulates at significant concentrations (often 30-40% of parent levels).[1] The additive blockade means that total antiarrhythmic efficacy—and toxicity—cannot be predicted by quinidine levels alone.
Pro-arrhythmic Risk (Torsades de Pointes)
3-OHQ prolongs the Action Potential Duration (APD) significantly.[1]
-
Mechanism: In addition to Nav1.5 block, 3-OHQ blocks
(hERG).[1] -
Risk: The combination of slow Nav1.5 recovery (post-repolarization refractoriness) and APD prolongation creates a substrate for Early Afterdepolarizations (EADs), increasing the risk of Torsades de Pointes, particularly in patients with renal failure where 3-OHQ accumulates.
References
-
Vozeh, S., et al. (1987). "Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug." Journal of Pharmacology and Experimental Therapeutics. Link
-
Snyders, D. J., et al. (1992). "A region of the sodium channel isoform SCN5A involved in the blockade by the antiarrhythmic drug quinidine." Science. Link
-
Jiang, D., et al. (2020). "Structural basis for pore blockade of the human cardiac sodium channel Nav1.5 by tetrodotoxin and quinidine." Nature Communications.[1] Link
-
Hondeghem, L. M., & Matsubara, T. (1988). "Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle."[1][5] British Journal of Pharmacology.[1][5][6] Link
-
Thompson, K. A., et al. (1988). "Plasma concentrations of quinidine, its major metabolites, and dihydroquinidine in patients with torsades de pointes."[1] Clinical Pharmacology & Therapeutics. Link
Sources
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Profiling of Quinidine Metabolic Activation: The CYP3A4-Mediated 3-Hydroxylation Pathway
[1][2]
Executive Summary: The Clinical & Chemical Imperative
Quinidine, a Class Ia antiarrhythmic and stereoisomer of quinine, remains a critical tool in the management of specific arrhythmias (e.g., Brugada syndrome, idiopathic VF).[1] However, its pharmacological profile is not defined solely by the parent molecule.[1] The metabolic conversion of quinidine to (3S)-3-hydroxyquinidine (3-OHQ) represents a pivotal bioactivation step.[1]
Unlike many Phase I metabolites that are biologically inert, 3-OHQ retains significant electrophysiological activity (potassium channel blockade).[1] Furthermore, due to a significantly higher unbound fraction (
This guide dissects the molecular mechanism of this pathway, provides a validated experimental protocol for its study in human liver microsomes (HLM), and establishes the kinetic parameters necessary for accurate in vitro-in vivo extrapolation (IVIVE).[1]
Structural & Mechanistic Basis
The Substrate: Quinidine
Quinidine is a Cinchona alkaloid composed of two primary ring systems linked by a hydroxymethyl bridge:[1]
-
Quinoline Ring: Contains a methoxy group; responsible for fluorescence and pi-stacking interactions.[1]
-
Quinuclidine Ring: A bicyclic amine cage containing a vinyl group. This ring is the site of the primary metabolic attack.[1]
The Catalyst: Cytochrome P450 3A4 (CYP3A4)
While Quinidine is a potent inhibitor of CYP2D6, it is a substrate for CYP3A4.[1] The enzyme facilitates a mono-oxygenation reaction at the C3 position of the quinuclidine ring.[1]
-
Reaction Type: Aliphatic Hydroxylation.
-
Regioselectivity: Highly specific for the 3-position (geminal or vicinal to the vinyl group depending on numbering convention, resulting in the (3S) configuration).[1]
-
Role of CYP3A4: Studies using recombinant enzymes and specific inhibitors (ketoconazole) confirm that CYP3A4 is responsible for >90% of 3-OHQ formation, making this reaction a specific probe for CYP3A4 activity.[1]
The Metabolic Pathway (Visualization)
The following diagram illustrates the oxidative pathway from Quinidine to its major metabolites, highlighting the central role of CYP3A4.
Figure 1: CYP3A4-mediated biotransformation of Quinidine.[2][1] The green path indicates the formation of the pharmacologically active 3-OHQ.[1]
This compound: The Active Entity[2]
Understanding the formation of 3-OHQ is critical because it challenges the traditional "parent drug" centric view of dosing.[1]
Pharmacokinetics of the Metabolite
| Parameter | Quinidine (Parent) | This compound (Metabolite) | Impact |
| Elimination | Hepatic (Metabolism) | Renal Excretion | 3-OHQ accumulates in renal failure.[1] |
| Protein Binding | High (~80-90% bound) | Moderate (~50% bound) | Higher free fraction ( |
| Potency (QTc) | High | Moderate-High | Additive antiarrhythmic effect.[1] |
The "Unbound" Theory: Although total serum concentrations of 3-OHQ are typically lower than quinidine (ratio ~0.2 - 0.3), the unbound (pharmacologically active) concentration of 3-OHQ can equal or exceed that of the parent drug.[1] In experimental models, 3-OHQ prolongs action potential duration (APD) similarly to quinidine.[1]
Experimental Protocol: In Vitro Formation Assay
This protocol describes the quantification of CYP3A4 activity via Quinidine 3-hydroxylation in Human Liver Microsomes (HLM).[2][1]
Reagents & Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock).[1]
-
Substrate: Quinidine (Sigma-Aldrich), prepared as 10 mM stock in Methanol.[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Verapamil).[1]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Quinidine 3-hydroxylation assay.
Detailed Methodology
-
Preparation: Thaw HLM on ice. Prepare substrate working solutions to cover a range of 0 – 300 µM (for Km determination).[1]
-
Incubation: In glass tubes, combine phosphate buffer, HLM (final conc. 0.1 – 0.2 mg/mL), and Quinidine.[1] Pre-incubate at 37°C for 5 minutes.
-
Note: Low protein concentration is chosen to minimize non-specific binding and substrate depletion (<10%).[1]
-
-
Start: Initiate reaction by adding the NADPH regenerating system. Total volume: 200 µL.
-
Time Course: Incubate for 15 minutes. (Validation required: Ensure product formation is linear with time and protein concentration).
-
Stop: Quench with 200 µL ice-cold acetonitrile.
-
Clarification: Centrifuge at 3,000 x g for 15 minutes to pellet protein.
-
Detection: Inject 20 µL into HPLC (C18 column, Mobile Phase: Acetonitrile/Phosphate Buffer, UV detection at 235 nm or Fluorescence Ex350/Em450).
Data Interpretation & Kinetics
To validate the assay or interpret metabolic stability data, compare results against established kinetic parameters.[1]
Kinetic Parameters (HLM)
Data derived from Nielsen et al. (1999) and validated in subsequent studies:
-
(Michaelis Constant): 74.2 ± 15 µM [1]
-
Implication: The affinity is relatively low (micromolar range).[1] High substrate concentrations are needed for saturation.
-
-
: ~74.4 nmol/mg protein/h [2][1]
-
Implication: High capacity turnover.
-
Inhibition Control
To confirm CYP3A4 specificity, run a control arm with Ketoconazole (1 µM) .[1]
-
Expected Result: >90% inhibition of 3-OHQ formation.
-
Negative Control: Quinidine (1 µM) is a potent inhibitor of CYP2D6, but CYP2D6 inhibitors (e.g., Quinidine itself acting on 2D6, or specific 2D6 inhibitors) should not affect 3-OHQ formation, confirming the pathway is CYP3A4-driven.[1]
References
-
Nielsen, T. L., et al. (1999).[1] "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[2][1] Journal of Pharmacology and Experimental Therapeutics.
-
Guengerich, F. P., et al. (1986).[1] "Oxidation of quinidine by human liver cytochrome P-450."[2][1][3][4] Molecular Pharmacology.
-
Pershing, L. K., et al. (1987).[1] "Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons." American Journal of Cardiology.
-
Zhao, X. J., et al. (2002).[1][4] "Identification of human cytochrome P450 isoforms involved in the 3-hydroxylation of quinine by human liver microsomes and nine recombinant human cytochromes P450." Journal of Pharmacology and Experimental Therapeutics.
-
FDA. (2023).[1] "Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers." U.S. Food and Drug Administration.[1]
Sources
- 1. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
HPLC fluorescence detection method for 3-hydroxyquinidine in serum
An Application Note and Protocol for the Determination of 3-Hydroxyquinidine in Serum by HPLC with Fluorescence Detection
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound, the primary active metabolite of the antiarrhythmic drug quinidine, in human serum. We present a highly sensitive and specific method utilizing High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). This application note details two robust sample preparation protocols—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—offering flexibility for different laboratory throughput needs and matrix complexity challenges. Furthermore, it outlines the complete HPLC-FLD methodology, method validation according to international guidelines, data interpretation, and troubleshooting, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for this compound Monitoring
Quinidine is a class I antiarrhythmic agent historically used for treating cardiac arrhythmias. Its therapeutic efficacy and potential for toxicity are complicated by its extensive metabolism in the liver. The major metabolite, (3S)-3-hydroxyquinidine, is not an inert byproduct; it possesses significant pharmacological activity, contributing to both the therapeutic and adverse effects of quinidine therapy. The concentration ratio of this compound to the parent drug, quinidine, can vary substantially among patients, with ratios reported from 0.18 to 1.0[1].
Given the narrow therapeutic index of quinidine and the pharmacological activity of its metabolite, monitoring the levels of both compounds is crucial for effective therapeutic drug management (TDM) and pharmacokinetic studies. Traditional fluorometric assays that do not involve chromatographic separation are often non-specific and can overestimate quinidine concentrations because this compound has a similar fluorescence intensity[1][2]. Therefore, a specific and sensitive analytical method is required. High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides an excellent solution, offering the necessary selectivity to separate this compound from its parent compound and other endogenous serum components, coupled with the high sensitivity inherent to fluorescence detection.[1][3]
Principle of the Method
The analytical workflow is designed to ensure the accurate and precise quantification of this compound from a complex biological matrix like serum. The process involves three critical stages:
-
Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can compromise the analytical column and interfere with detection.[4][5] This guide details two effective extraction techniques: a simple and rapid Protein Precipitation (PPT) method ideal for high-throughput environments, and a more selective Liquid-Liquid Extraction (LLE) method for cleaner extracts.[6][7][8]
-
Chromatographic Separation: The prepared sample extract is injected into a reverse-phase HPLC system. A C18 column is used to separate this compound from quinidine and other potential metabolites based on their differential partitioning between the stationary phase and the mobile phase.
-
Fluorescence Detection: As the analyte elutes from the column, it enters the fluorescence detector. The inherent fluorescence of the quinoline ring system allows for highly sensitive and specific detection.[9][10] The molecule is excited at a specific wavelength, and the resulting emitted light at a longer wavelength is measured. The intensity of this emission is directly proportional to the analyte concentration.
Caption: Overall workflow for this compound analysis.
Materials and Reagents
Chemicals and Standards
-
This compound reference standard (≥98% purity)
-
Quinidine reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Cinchonine or a suitable analogue
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Toluene (HPLC grade)[3]
-
Phosphoric Acid (ACS grade)
-
Sodium Hydroxide (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human serum (for calibration standards and quality controls)
Equipment and Consumables
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance (readable to 0.01 mg)
-
Centrifuge capable of >3,000 x g
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Positive pressure manifold or vacuum manifold (for LLE)
-
Nitrogen evaporator
-
Syringe filters (0.22 µm or 0.45 µm PTFE)[11]
-
HPLC vials and caps[11]
Experimental Protocols
Note: All personnel must adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks should be stored at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 (v/v) methanol:water mixture to create working solutions for spiking calibration standards (CALs) and quality control (QC) samples.
Sample Preparation Protocol
Two distinct protocols are provided. The choice depends on the required sample cleanliness, throughput, and available equipment.
This method is fast, requires minimal solvent, and is easily automated, making it suitable for screening large numbers of samples.[12][13] However, it may result in less clean extracts compared to LLE, a phenomenon known as matrix effect.
-
Aliquot Sample: Pipette 100 µL of serum sample, CAL, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution to all tubes (except blanks).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.[6][14] The 3:1 ratio of organic solvent to serum is critical for efficient protein removal.[14]
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Injection: Inject an aliquot (e.g., 20 µL) directly into the HPLC system.[15]
LLE provides cleaner extracts by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous layer.[7][16] This method is more labor-intensive but often results in better sensitivity and less matrix interference.
-
Aliquot Sample: Pipette 200 µL of serum sample, CAL, or QC into a glass test tube.
-
Add Internal Standard: Add 20 µL of the IS working solution to all tubes (except blanks).
-
Alkalinize: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to each tube and vortex briefly. Adjusting the pH ensures that this compound, a basic compound, is in its neutral form, maximizing its solubility in the organic solvent.
-
Add Extraction Solvent: Add 1 mL of toluene to each tube.[3]
-
Extract: Vortex vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer (toluene) to a clean tube, being careful not to aspirate any of the aqueous layer or the protein interface.
-
Evaporate: Evaporate the toluene to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer and Inject: Transfer the reconstituted solution to an HPLC vial and inject an aliquot (e.g., 20 µL).
HPLC-FLD Analysis
The following conditions have been found to be effective for the separation and detection of this compound. However, optimization may be required depending on the specific column and instrumentation used.
| Parameter | Condition |
| HPLC Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation Wavelength (λex): 340 nm |
| Emission Wavelength (λem): 450 nm | |
| Run Time | ~15 minutes |
Rationale for Conditions: A buffered mobile phase at a low pH ensures consistent ionization states for the basic analytes, leading to sharp, reproducible peaks. The C18 column provides excellent hydrophobic retention for separating this compound from related compounds.[1] The selected fluorescence wavelengths are typical for quinoline-type structures and provide high sensitivity, though they should be optimized by scanning the emission spectrum of the analyte in the mobile phase.
Method Validation
A full method validation must be performed to demonstrate the reliability of the analytical method for its intended purpose.[17] The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA or EMA.[18][19]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank serum from at least 6 sources. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ). |
| Linearity & Range | The ability to produce results directly proportional to the analyte concentration over a defined range. A calibration curve of at least 6 non-zero points is analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision). Assessed at a minimum of four QC levels (LLOQ, Low, Mid, High). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[19] |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Recovery | The efficiency of the extraction process. Compares the analyte response from an extracted sample to that of a post-extraction spiked sample. | Should be consistent, precise, and reproducible across QC levels. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Data Interpretation and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the CAL standards. Use a weighted (1/x or 1/x²) linear regression to determine the concentration of this compound in QC and unknown samples.
-
System Suitability: Before each analytical run, inject a system suitability standard. Key parameters to monitor include retention time, peak area, and theoretical plates. The relative standard deviation (RSD) for replicate injections should be ≤2%.[19] This ensures the chromatographic system is performing adequately.
Troubleshooting Guide
Effective troubleshooting is essential for maintaining data quality in a regulated bioanalytical laboratory.
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
Drayer, D. E., Restivo, K., & Reidenberg, M. M. (1977). Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography. Journal of Laboratory and Clinical Medicine, 90(5), 816–822. [Link]
-
Chromtech. (n.d.). Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates. Chromtech.[Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex.[Link]
-
Macherey-Nagel. (n.d.). Determination of Pharmaceuticals from Serum. LCGC International.[Link]
-
Rahman, M., et al. (2014). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical Science and Technology, 5(1), 29. [Link]
-
J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. J&K Scientific LLC.[Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]
-
Pershing, L. K., & Peat, M. A. (1982). An HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma: An Application to a Quinidine-Phenytoin Drug Interaction Study. ResearchGate.[Link]
-
Gaillard, Y., & Pépin, G. (2001). A comparative study of 5 different extraction methods for systematic toxicological analysis of serum. Annales de Toxicologie Analytique, 13(4), 245-253. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Organomation.[Link]
-
Majors, R. E. (2022, April 15). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC International.[Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab.[Link]
-
Encyclopedia MDPI. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia MDPI.[Link]
-
Svirbely, J. R., & Hite, M. (1979). A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine. Clinica Chimica Acta, 91(1), 7-13. [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction? Phenomenex.[Link]
-
Ayad, T., et al. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening. ACS Combinatorial Science, 13(2), 146-151. [Link]
-
Camsonne, R., Moulin, M. A., Albessard, F., & Perault, M. (1984). A simple fluorescence high-performance liquid chromatographic assay for dihydroquinidine in serum. Therapeutic Drug Monitoring, 6(4), 471–473. [Link]
-
Semantic Scholar. (n.d.). An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. Semantic Scholar.[Link]
-
ResearchGate. (2014, January 9). High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring. ResearchGate.[Link]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]
-
Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International.[Link]
-
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]
-
CONICET. (2018, October 19). 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. CONICET.[Link]
-
PharmTech. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. PharmTech.[Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.[Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency.[Link]
-
GINaPs. (2019, January 15). 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. GINaPs.[Link]
-
precisionFDA. (n.d.). (3R)-3-HYDROXY QUINIDINE. precisionFDA.[Link]
Sources
- 1. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. ata-journal.org [ata-journal.org]
- 9. ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. norlab.com [norlab.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A simple fluorescence high-performance liquid chromatographic assay for dihydroquinidine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Application Note: High-Efficiency Liquid-Liquid Extraction of 3-Hydroxyquinidine from Human Plasma
[1]
Abstract & Scientific Context
This compound (3-OHQ) is the primary pharmacologically active metabolite of the antiarrhythmic agent Quinidine.[1] The formation of 3-OHQ is mediated almost exclusively by Cytochrome P450 3A4 (CYP3A4) .[1] Consequently, the ratio of 3-OHQ to Quinidine in plasma is frequently utilized as a specific in vivo probe for CYP3A4 phenotypic activity.[1]
Accurate quantification of 3-OHQ presents specific bioanalytical challenges. Unlike the lipophilic parent compound, the hydroxylated metabolite exhibits increased polarity.[1] Standard non-polar extraction solvents (e.g., Hexane, pure Toluene) often yield poor recovery (<50%) for 3-OHQ, leading to variable assay sensitivity.[1] This Application Note details a validated, high-recovery Liquid-Liquid Extraction (LLE) protocol utilizing a polar-modified organic phase to ensure simultaneous quantitative recovery of both the parent drug and its polar metabolite.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation pathway relevant to this extraction protocol.
[1]
Chemical Principles of the Extraction
To design a robust LLE, one must analyze the physicochemical properties of the analytes.
| Property | Quinidine | This compound | Impact on Protocol |
| pKa (Basic) | ~8.6 (Quinuclidine N) | ~8.6 | Alkalinization Required: pH must be adjusted to >10.0 to suppress ionization of the quinuclidine nitrogen, rendering the molecule neutral and extractable into organic solvent.[1] |
| Polarity (LogP) | ~2.6 (Lipophilic) | ~1.6 (Moderately Polar) | Solvent Choice: Pure non-polar solvents (Hexane) will extract Quinidine but leave 3-OHQ in the aqueous phase.[1] A polar modifier (alcohol) is required.[1] |
| Fluorescence | High | High | Detection: Both compounds fluoresce (Ex 350nm / Em 450nm), allowing sensitive HPLC-FLD detection without derivatization.[1] |
The Solvent System
This protocol utilizes a Toluene:n-Butanol (75:25 v/v) system.[1]
-
Toluene: Provides the hydrophobic backbone to extract the parent drug and exclude matrix interferences (proteins/salts).
-
n-Butanol: Increases the dielectric constant of the organic phase, significantly improving the partitioning of the hydroxylated metabolite (3-OHQ) from the aqueous plasma into the organic layer.[1]
Materials & Reagents
-
Stock Standards: Quinidine gluconate and this compound (Sigma-Aldrich or Cayman Chemical).[1]
-
Internal Standard (IS):
-
Extraction Solvent: Toluene (HPLC Grade) / n-Butanol (HPLC Grade) mixture (75:25 v/v).[1]
-
Alkalinizing Buffer: 0.1 M Sodium Hydroxide (NaOH) or 0.5 M Sodium Carbonate (pH 11).[1]
-
Reconstitution Solvent: Mobile Phase A (e.g., 85% Water / 15% Acetonitrile with 0.1% Formic Acid).[1]
Step-by-Step Extraction Protocol
This protocol is optimized for 200 µL of human plasma.[1]
Phase 1: Sample Pre-treatment
-
Aliquot: Transfer 200 µL of patient plasma into a 2.0 mL polypropylene microcentrifuge tube (or glass tube if available, to minimize adsorption).
-
Internal Standard: Add 20 µL of Internal Standard working solution. Vortex briefly (5 sec).
-
Alkalinization: Add 100 µL of 0.1 M NaOH.
-
Critical Step: This shifts the pH to >10. The solution should look slightly cloudy as proteins destabilize, but do not precipitate fully yet.[1]
-
Why: Ensures both amine groups on the quinidine ring are uncharged.
-
Phase 2: Liquid-Liquid Extraction (LLE)[1]
-
Solvent Addition: Add 1.0 mL of Extraction Solvent (Toluene:n-Butanol, 75:25).
-
Agitation: Vortex vigorously for 2 minutes or use a mechanical shaker for 10 minutes.
-
Note: Vigorous mixing is essential to maximize surface area contact between the phases.
-
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Result: Three layers will form: a pellet of proteins/debris at the bottom, an aqueous supernatant (middle), and the organic solvent (top).[1]
-
Phase 3: Recovery & Drying[1]
-
Transfer: Carefully aspirate 800 µL of the upper organic layer.
-
Precaution: Do not disturb the interface. If the interface is messy, use a "snap-freeze" technique: place the tube in dry ice/methanol bath to freeze the aqueous bottom layer, then pour off the liquid organic top layer.[1]
-
-
Evaporation: Transfer the organic phase to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C .
-
Warning: Do not exceed 45°C, as 3-OHQ can degrade thermally.[1]
-
Phase 4: Reconstitution
-
Reconstitute: Add 200 µL of Mobile Phase (compatible with your LC method).
-
Clarification: Vortex for 1 minute. Centrifuge at 10,000 x g for 2 minutes to remove any insoluble particulates before injection.
-
Injection: Inject 10-20 µL into the HPLC or LC-MS/MS system.
Workflow Diagram
Method Validation & Performance Metrics
When validating this protocol in your laboratory, the following performance criteria should be expected based on historical data [1, 4].
Recovery Data
The addition of n-Butanol is the critical factor for 3-OHQ recovery.[1]
| Analyte | Solvent: Toluene (100%) | Solvent: Toluene:Butanol (75:[1]25) |
| Quinidine | > 90% | > 95% |
| This compound | < 45% (Poor) | 85 - 92% (Excellent) |
Linearity & Sensitivity (Typical HPLC-FLD)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of 3-OHQ | pH < 9.0 during extraction.[1] | Ensure NaOH is fresh.[1] Check pH of aqueous phase with strip before adding solvent. |
| Emulsion Formation | Vigorous vortexing of lipemic samples. | Use a "snap-freeze" method to separate phases or increase centrifugation time/speed.[1] |
| Interfering Peaks | Dihydroquinidine impurity.[1] | Ensure your chromatographic method separates Quinidine from Dihydroquinidine (often requires C18 columns with specific ion-pairing agents or Phenyl-Hexyl columns).[1] |
References
-
Nielsen, T. L., et al. (1999).[1] "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Guentert, T. W., et al. (1979).[1][4] "Determination of quinidine and its major metabolites by high-performance liquid chromatography." Journal of Chromatography B.
-
Pershing, L. K., et al. (1982).[1] "An HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma." Journal of Analytical Toxicology.
-
Rakhit, A., et al. (1984).[1] "Improved liquid-chromatographic assay of quinidine and its metabolites in biological fluids." Clinical Chemistry.
-
Cayman Chemical. (2023).[1] "(3S)-hydroxy Quinidine Product Information & Physical Properties."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (3S)-3-Hydroxy Quinidine-vinyl-d3 | CAS 53467-23-5 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: 3-Hydroxyquinidine Formation as a Specific CYP3A4 Probe
[1][2]
Introduction
Cytochrome P450 3A4 (CYP3A4) is the most abundant hepatic phase I enzyme and is responsible for the metabolism of over 50% of marketed drugs. Accurate assessment of CYP3A4 activity is critical during preclinical drug development to predict drug-drug interactions (DDIs) and metabolic stability.
While midazolam (1'-hydroxylation) and testosterone (6
Key Advantages of the Quinidine Probe
-
High Specificity: The 3-hydroxylation reaction is virtually silent in the absence of CYP3A4.
-
Fluorescence Detection: The metabolite is naturally fluorescent, allowing for highly sensitive HPLC-FLD detection without the need for expensive mass spectrometry (LC-MS/MS) in routine screening.
-
Distinct Kinetics: Useful for identifying atypical kinetic profiles (e.g., heteroactivation) often seen with CYP3A4.
Metabolic Pathway & Mechanism
Quinidine undergoes two primary oxidative biotransformations in the liver. It is crucial to distinguish between them to ensure data integrity.
Diagram 1: Quinidine Metabolic Pathways
The following diagram illustrates the divergence between the specific 3-hydroxylation pathway and the non-specific N-oxidation pathway.
Figure 1: Metabolic fate of Quinidine. The formation of 3-hydroxyquinidine is the specific marker reaction for CYP3A4 activity.[1][2]
Experimental Design Strategy
Kinetic Considerations
To determine
-
Microsomal
: ~74 M (Human Liver Microsomes) -
Recombinant
: Can vary (1–20 M); titration is recommended for new enzyme batches. -
Recommended Screening Concentration: 50–75
M (for HLM).
Controls
-
Positive Control Inhibitor: Ketoconazole (Potent CYP3A4 inhibitor). Complete suppression of 3-OH-Q formation confirms system validity.
-
Negative Control: Incubation without NADPH (to rule out non-enzymatic degradation).
Detailed Protocol: In Vitro Incubation[3][4][5]
Materials Required
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).[3]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Substrate: Quinidine (Stock: 10 mM in Methanol).
-
Cofactor: NADPH (Stock: 20 mM in buffer) or NADPH regenerating system.
-
Stop Solution: Ice-cold Acetonitrile (ACN) or Methanol (MeOH).
-
Internal Standard (Optional): Hydroquinidine (if not present as impurity) or a structural analog.
Workflow Diagram
Figure 2: Step-by-step incubation workflow for the Quinidine CYP3A4 probe assay.
Step-by-Step Procedure
-
Preparation: Thaw microsomes on ice. Prepare a master mix containing Buffer and Microsomes (target final protein conc: 0.1 – 0.5 mg/mL).
-
Substrate Addition: Add Quinidine to the master mix. Keep organic solvent <1% (v/v) to avoid enzyme inhibition.
-
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Initiation: Add NADPH (final conc: 1 mM) to start the reaction.[4]
-
Incubation: Incubate at 37°C with shaking.
-
Time: 10 to 20 minutes. (Note: Reaction is linear up to ~20 min; prolonged incubation may lead to secondary metabolism).
-
-
Termination: Add an equal volume (1:1) of ice-cold Acetonitrile or Methanol containing the Internal Standard.
-
Extraction: Vortex vigorously for 30 seconds. Place on ice for 10 minutes to precipitate proteins.
-
Clarification: Centrifuge at 3,000–10,000
for 10 minutes at 4°C. -
Sampling: Transfer the supernatant to HPLC vials for analysis.
Analytical Method: HPLC-FLD
Because this compound is naturally fluorescent, Fluorescence Detection (FLD) provides high sensitivity and selectivity, often superior to UV detection for this application.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with Fluorescence Detector (FLD) |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 |
| Mobile Phase A | 20 mM Ammonium Formate or KH |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 85% A / 15% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 - 50 |
Detection Settings[7][8]
| Channel | Wavelength ( | Notes |
| Excitation ( | 340 - 350 nm | Maximizes quinoline ring excitation |
| Emission ( | 425 - 450 nm | Specific Stokes shift for 3-OH metabolite |
Note on Selectivity: Under these conditions, the parent compound (Quinidine) will also fluoresce. Ensure your gradient separates Quinidine (elutes later) from this compound (elutes earlier due to polarity).
Data Analysis & Validation
Calculation of Intrinsic Clearance ( )
The rate of formation (
To determine kinetic parameters (
Acceptance Criteria (Self-Validating System)
-
Linearity: The reaction must be linear with respect to time and protein concentration. If conversion exceeds 10-15%, reduce time or protein.
-
Mass Balance: Ensure the loss of parent Quinidine is roughly proportional to metabolite formation (though minor pathways exist).
-
Inhibition Check: Ketoconazole (1
M) should inhibit signal by >90%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal | Incorrect pH or FLD settings | Check buffer pH (acidic mobile phase enhances fluorescence). Verify |
| Non-Linearity | Substrate depletion | Reduce incubation time or protein concentration. |
| Interference | Protein precipitation incomplete | Use LLE (Liquid-Liquid Extraction) with Ethyl Acetate or Chloroform if PPT is "dirty". |
| High Background | Impure Quinidine stock | Quinidine stocks often contain dihydroquinidine. Ensure high-purity grade (>99%). |
References
-
Nielsen, T. L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1] Journal of Pharmacology and Experimental Therapeutics, 289(1), 31-37.
- Guengerich, F. P. (1996). "In vitro techniques for studying drug metabolism." Journal of Pharmacokinetics and Biopharmaceutics. (Seminal text on CYP phenotyping).
-
Zhao, X. J., & Ishizaki, T. (1997). "Re-evaluation of the specific probe for CYP3A4: Quinidine 3-hydroxylation."[1] Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Mirghani, R. A., et al. (2002).[3] "Enzyme kinetics for the formation of 3-hydroxyquinine... 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway."[3] Drug Metabolism and Disposition.
Sources
- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-Resolution HPLC-UV Quantification of Quinidine and 3-Hydroxyquinidine in Human Plasma
Executive Summary & Scientific Context
This application note details a robust, self-validating protocol for the simultaneous quantification of Quinidine (Q) and its specific metabolite (3S)-3-Hydroxyquinidine (3-OH-Q) in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Biological Imperative
Quinidine is a Class Ia antiarrhythmic agent and a potent inhibitor of CYP2D6. However, its relevance in modern pharmacology extends beyond arrhythmia management. The conversion of Quinidine to 3-OH-Q is mediated almost exclusively by Cytochrome P450 3A4 (CYP3A4) .[1][2] Consequently, the metabolic ratio of 3-OH-Q / Quinidine serves as a vital in vivo probe for phenotyping CYP3A4 activity, the enzyme responsible for metabolizing nearly 50% of all marketed drugs.
The Analytical Challenge
While fluorescence detection (FLD) is often cited for cinchona alkaloids, UV detection remains the workhorse in many pharmaceutical and hospital laboratories due to its ubiquity and robustness. The challenge with UV lies in achieving sufficient sensitivity for the metabolite (3-OH-Q) while maintaining baseline resolution from the parent drug and plasma interferences. This protocol utilizes Liquid-Liquid Extraction (LLE) rather than protein precipitation to ensure the high signal-to-noise ratio required for UV analysis.
Mechanistic Pathways & Workflow
Metabolic Pathway
Understanding the chemistry of the analytes is prerequisite to separation. 3-OH-Q is more polar than the parent Quinidine, resulting in earlier elution in Reverse-Phase (RP) chromatography.
Figure 1: The metabolic fate of Quinidine. The 3-hydroxylation pathway is the specific marker for CYP3A4 activity.[1]
Analytical Workflow
The following diagram outlines the critical path from sample collection to data generation.
Figure 2: Optimized extraction and analysis workflow ensuring removal of plasma proteins and concentration of analytes.
Materials and Equipment
Instrumentation
-
HPLC System: Agilent 1200/1260 Infinity II or equivalent (Waters Alliance).
-
Detector: Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).
-
Column: C18 Reverse Phase, End-capped.
-
Recommended: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).
-
Rationale: End-capping is critical to reduce peak tailing caused by the interaction of basic cinchona alkaloids with residual silanol groups.
-
Reagents
-
Quinidine Sulfate: (Sigma-Aldrich/Merck).
-
This compound: (Coring System Diagnostics or chemically synthesized standards).
-
Internal Standard (IS): Quinine Sulfate (Note: Ensure subject has not consumed tonic water) or Hydroquinidine.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Dichloromethane (DCM), Isopropanol.
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Orthophosphoric acid ( ).
Experimental Protocols
Protocol A: Mobile Phase Preparation
Target pH is 2.5 - 3.0. Acidic pH ensures the basic nitrogen atoms on the quinuclidine ring are protonated, preventing silanol interactions and improving peak symmetry.
-
Buffer Preparation (20 mM Phosphate, pH 2.8):
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water. -
Adjust pH to 2.8 ± 0.05 using dilute orthophosphoric acid (
). -
Dilute to 1000 mL volume.
-
Filter through a 0.45 µm nylon membrane.[3]
-
-
Mobile Phase Mixture:
Protocol B: Sample Preparation (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for UV detection as it removes UV-absorbing plasma components that interfere at 235 nm.
-
Aliquot: Transfer 500 µL of patient plasma into a 10 mL glass centrifuge tube.
-
IS Addition: Add 50 µL of Internal Standard working solution (e.g., Quinine 10 µg/mL). Vortex for 10 sec.
-
Alkalinization: Add 100 µL of 1 M NaOH .
-
Mechanism: This converts the ionized drugs into their non-ionized free base forms, making them soluble in the organic layer.
-
-
Extraction: Add 4 mL of Extraction Solvent (Dichloromethane : Isopropanol, 4:1 v/v).
-
Safety: Perform in a fume hood.
-
-
Agitation: Shake mechanically or vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Transfer: Transfer the lower organic layer to a clean glass tube. Discard the upper aqueous layer.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 200 µL of Mobile Phase . Vortex well.
-
Injection: Inject 20-50 µL into the HPLC.
Protocol C: Chromatographic Conditions
| Parameter | Setting | Notes |
| Flow Rate | 1.0 - 1.2 mL/min | Adjust to keep system pressure < 200 bar. |
| Temperature | 30°C - 40°C | Elevated temp improves mass transfer and peak shape. |
| Wavelength | 235 nm | Secondary option: 250 nm. 235 nm offers higher absorbance for the aromatic ring structure. |
| Run Time | ~15 minutes | 3-OH-Q elutes first, followed by Quinidine, then IS. |
| Elution Order | 1. 3-OH-Quinidine2.[5][6][7][8] Quinidine3.[5][6][8][9][10][11][12] Quinine (IS) | 3-OH-Q is more polar due to the hydroxyl group. |
Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of your data, the method must be validated according to FDA/EMA bioanalytical guidelines.
Linearity & Range
Prepare calibration standards in blank human plasma.
-
Quinidine Range: 0.2 – 10.0 µg/mL (Therapeutic range: 2-5 µg/mL).
-
3-OH-Quinidine Range: 0.05 – 2.0 µg/mL.
-
Acceptance:
.[3] Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Run Quality Control (QC) samples at Low, Medium, and High concentrations in quintuplicate (
-
Intra-day Precision: CV < 10%.[11]
-
Inter-day Accuracy: 85-115% recovery.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols | Lower mobile phase pH to < 3.0; Ensure column is "end-capped". Add 0.1% Triethylamine (TEA) if necessary. |
| Low Recovery | Incomplete extraction | Ensure pH > 10 during alkalinization. Increase shaking time. |
| Interference | Plasma proteins | Check LLE solvent purity. Ensure careful separation of organic layer (do not disturb the interface). |
| Drifting RT | Temperature fluctuation | Use a column oven. Do not rely on ambient temperature. |
References
-
Nielsen, F., et al. (1994).[10] "Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Applications. Link
-
Pershing, L.K., et al. (1982).[8][11] "An HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma." Journal of Analytical Toxicology. Link
-
Bonora, M.R., et al. (1979).[7] "Determination of quinidine and metabolites in urine by reverse-phase high-pressure liquid chromatography." Clinica Chimica Acta. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
-
Zhou, H.H., et al. (1999). "Quinidine as a probe for CYP3A4 activity." British Journal of Clinical Pharmacology. Link
Sources
- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jidps.com [jidps.com]
- 4. researchgate.net [researchgate.net]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
- 7. Determination of quinidine and metabolites in urine by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro microsomal incubation protocols for 3-hydroxyquinidine generation
Application Note: Precision Phenotyping of CYP3A4 via In Vitro Microsomal Generation of 3-Hydroxyquinidine
Executive Summary
This guide details the protocol for generating this compound (3-OHQ) from quinidine using Human Liver Microsomes (HLM). As the primary oxidative metabolite mediated by Cytochrome P450 3A4 (CYP3A4) , 3-OHQ formation serves as a critical "probe reaction" for assessing CYP3A4 activity in drug development. Unlike quinidine N-oxidation (mediated by multiple isoforms), 3-hydroxylation is highly specific to CYP3A4, making it a gold-standard assay for phenotyping and drug-drug interaction (DDI) studies.
Scientific Mechanism & Rationale
The Metabolic Pathway
Quinidine undergoes two primary oxidative pathways in the liver: N-oxidation and 3-hydroxylation. While N-oxidation involves CYP3A4, CYP2C9, and CYP2E1, the 3-hydroxylation is catalyzed almost exclusively (>90%) by CYP3A4 . This specificity allows researchers to isolate CYP3A4 activity without significant interference from other isoforms.
Figure 1: Quinidine Metabolic Pathway
Caption: Specificity of CYP3A4 in mediating the 3-hydroxylation of Quinidine compared to N-oxidation.
Kinetic Considerations
-
Substrate Concentration (
): The for quinidine 3-hydroxylation in HLM is typically reported between 4 µM and 50 µM depending on the microsomal source and buffer conditions. To ensure the reaction velocity reflects intrinsic clearance ( ), probe assays are typically conducted at or slightly below. -
Linearity: The reaction is generally linear with protein concentration up to 0.5 mg/mL and time up to 20 minutes . Exceeding these limits risks substrate depletion or product inhibition.
Materials & Reagents
| Component | Specification | Purpose |
| Microsomes | Human Liver Microsomes (HLM), pooled (n>50 donors) | Source of CYP enzymes. |
| Substrate | Quinidine (Purity >98%) | Probe substrate. |
| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.4 | Physiological pH maintenance. |
| Cofactor | NADPH (10 mM stock) or Regenerating System | Essential electron donor for P450 cycle. |
| Stop Solution | Acetonitrile (ACN) with Internal Standard | Terminates reaction; precipitates protein. |
| Internal Std | Quinidine-d3 or Quinine | Normalization for LC-MS/MS analysis. |
| Inhibitor | Ketoconazole (1 µM) | Positive control for CYP3A4 inhibition. |
Experimental Protocol
Workflow Overview
Figure 2: Incubation Workflow
Caption: Step-by-step workflow for the microsomal incubation and generation of this compound.
Step-by-Step Procedure
Step 1: Preparation of Stocks
-
Quinidine Stock: Dissolve in Methanol to 10 mM. Dilute in water/buffer to working stock (e.g., 100 µM). Note: Keep organic solvent <1% in final incubation.
-
NADPH Stock: Prepare fresh 10 mM in Buffer.
Step 2: Incubation Mix (Final Volume: 200 µL) Prepare a Master Mix (minus NADPH) to ensure homogeneity.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Protein: 0.5 mg/mL HLM.
-
Substrate: 10 µM Quinidine (Targeting approx.
). -
Control: For inhibition control wells, add 1 µM Ketoconazole.
Step 3: Pre-Incubation
-
Aliquot 180 µL of Master Mix into 96-well plate or tubes.
-
Incubate at 37°C for 5 minutes to equilibrate temperature.
Step 4: Initiation
-
Add 20 µL of 10 mM NADPH (Final conc: 1 mM) to initiate the reaction.
-
Mix gently. Start timer.
Step 5: Termination
-
After 15 minutes , add 200 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., 100 nM Quinidine-d3).
-
Zero-Time Control: Add Stop Solution before NADPH in designated wells to establish background.
Step 6: Sample Prep
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 20 minutes at 4°C to pellet precipitated protein.
-
Transfer supernatant to HPLC vials for analysis.
Analytical Method (LC-MS/MS)
Quantification requires a selective Multiple Reaction Monitoring (MRM) method.[1] this compound is a diastereomer of 3-Hydroxyquinine; chromatographic separation is essential if Quinine is present, though unlikely in pure microsomal incubations.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Ionization | ESI Positive Mode (+) |
| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 min |
| Flow Rate | 0.4 - 0.6 mL/min |
Table 2: MRM Transitions
| Analyte | Precursor ( | Product ( | Note |
| Quinidine | 325.2 | 307.2 | Loss of |
| 325.2 | 160.1 | Quinuclidine fragment (Quantifier) | |
| 3-OH Quinidine | 341.2 | 323.2 | Loss of |
| 341.2 | 160.1 | Specific fragment (Quantifier) |
Note: The transition 341 -> 160 is highly stable. Ensure chromatographic resolution between Quinidine and 3-OHQ to prevent source fragmentation cross-talk.
Data Analysis & Calculations
1. Metabolic Stability (
2. Intrinsic Clearance (
Acceptance Criteria:
-
CV%: Replicates should be <15%.[2]
-
Positive Control: Ketoconazole (1 µM) should inhibit 3-OHQ formation by >80%.
-
Mass Balance: Total molar recovery (Parent + Metabolite) should be monitored if possible.
References
-
Nielsen, T. L., et al. (1999). "The (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes." British Journal of Clinical Pharmacology. Link
-
Mirghani, R. A., et al. (2002). "Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway." Drug Metabolism and Disposition. Link
-
Guengerich, F. P., et al. (1986). "Oxidation of quinidine by human liver cytochrome P-450." Molecular Pharmacology. Link
-
Agilent Technologies. (2007). "Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs." Application Note. Link
-
Damkier, P., et al. (2000). "Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays." Clinical Pharmacology & Therapeutics. Link
Sources
Synthesis of chiral ligands using 3-hydroxyquinidine derivatives
Application Note: High-Performance Synthesis of Chiral Ligands from Cinchona Alkaloids
Part 1: Executive Summary & Nomenclature Clarification
Target Audience: Synthetic Chemists, Process Development Scientists.
Scope: This guide details the synthesis of high-enantioselectivity chiral ligands derived from Quinidine .
CRITICAL NOMENCLATURE NOTE: The term "3-hydroxyquinidine" typically refers to a cytochrome P450 metabolite (3-OH-quinidine) with reduced antiarrhythmic and catalytic potency. In the context of high-performance chiral ligand synthesis (e.g., Sharpless ligands), the correct and industry-standard scaffold is Hydroquinidine (also known as Dihydroquinidine or DHQD ). This molecule is structurally identical to quinidine except for the saturation of the vinyl group to an ethyl group, which increases chemical stability and catalytic lifetime.
This protocol focuses on the conversion of Quinidine to Hydroquinidine (DHQD) and its subsequent dimerization to form the gold-standard ligand (DHQD)₂PHAL .
Part 2: Scientific Background & Mechanism[1]
The Cinchona "Chiral Pocket" Cinchona alkaloids function as "chiral transfer agents" by creating a defined steric environment around a metal center (usually Osmium for dihydroxylation or Palladium for cross-coupling).
-
Scaffold Rigidity: The quinuclidine ring (bicyclic amine) acts as a rigid anchor.
-
Binding Mode: The quinuclidine nitrogen binds to the metal center (ligand acceleration effect).
-
Dimerization: Linking two alkaloid units (e.g., via a phthalazine linker) creates a "U-shaped" binding pocket that accommodates olefin substrates, enforcing high facial selectivity.
Synthesis Workflow Diagram
Caption: Workflow for converting Quinidine into the bis-cinchona alkaloid ligand (DHQD)₂PHAL.
Part 3: Experimental Protocols
Protocol A: Preparation of Hydroquinidine (DHQD) Scaffold
Objective: Selective reduction of the vinyl group without reducing the quinoline ring.
Reagents:
-
Quinidine (anhydrous)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Ethanol (Absolute)
-
Hydrogen gas (balloon or low pressure)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (30.8 mmol) of Quinidine in 150 mL of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen purge) to prevent ignition.
-
Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously under a H₂ balloon (1 atm) at room temperature (23°C).
-
Critical Control Point: Monitor reaction via TLC (MeOH/CHCl₃ 1:9). The reaction is typically complete in 4-6 hours. Over-reaction can lead to reduction of the quinoline ring (loss of aromaticity).
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Hydroquinidine (DHQD) as a white solid or viscous oil.
Protocol B: Synthesis of (DHQD)₂PHAL (Sharpless Ligand)
Objective: Double SNAr coupling of DHQD to a phthalazine linker.
Reagents:
-
Hydroquinidine (DHQD) (from Protocol A)
-
1,4-Dichlorophthalazine
-
Potassium Carbonate (K₂CO₃, anhydrous, finely ground)
-
Potassium Hydroxide (KOH, pellets)
-
Toluene (Dry)[5]
-
Dean-Stark apparatus (optional but recommended for large scale)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and a reflux condenser.
-
Charging: Add 1,4-Dichlorophthalazine (2.0 g, 10 mmol), Hydroquinidine (6.8 g, 21 mmol, 1.05 equiv), and K₂CO₃ (8.3 g, 60 mmol).
-
Solvent & Base: Add 150 mL of dry Toluene and 2-3 pellets of KOH (catalytic base promoter).
-
Azeotropic Drying (Crucial): If not using pre-dried reagents, heat to reflux with a Dean-Stark trap for 1 hour to remove trace water. Water inhibits the SNAr mechanism.
-
Reaction: Reflux the mixture vigorously at 110°C for 24–48 hours.
-
Monitoring: The suspension will turn from white/colorless to yellow/orange. Monitor consumption of dichlorophthalazine by HPLC or TLC.
-
-
Workup:
-
Cool to room temperature.[6]
-
Add water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from minimal hot Methanol or Ethyl Acetate/Hexane.
-
Target Product:(DHQD)₂PHAL (Light yellow crystals).[3]
-
Melting Point: 160°C.
-
Part 4: Quality Control & Validation Data
Table 1: Key Analytical Parameters for (DHQD)₂PHAL
| Parameter | Specification | Method | Significance |
| Appearance | Light yellow powder | Visual | Dark color indicates oxidation/impurities. |
| Purity | > 97% | HPLC (C18, MeCN/H₂O) | Critical for high ee% in catalysis. |
| Specific Rotation | [α]D ≈ +280° to +300° | Polarimetry (c=1, CHCl₃) | Confirms correct absolute configuration. |
| ¹H NMR | δ 9.3 (s, 2H, Phthalazine) | 500 MHz NMR | Diagnostic peak for linker integration. |
Part 5: Application Note (Asymmetric Dihydroxylation)
Context: The synthesized (DHQD)₂PHAL is the chiral component of "AD-mix-β". It catalyzes the cis-dihydroxylation of olefins with high enantiomeric excess (ee).[7]
Standard Protocol (1 mmol Scale):
-
Mix Preparation: Combine K₃Fe(CN)₆ (980 mg), K₂CO₃ (410 mg), and (DHQD)₂PHAL (7.8 mg, 1 mol%) in t-BuOH/Water (1:1, 10 mL).
-
Catalyst: Add OsO₄ (or K₂OsO₂(OH)₄) (0.2 mol%).
-
Substrate: Cool to 0°C. Add olefin (1 mmol). Stir for 12-24h.
-
Quench: Add Na₂SO₃ (1.5 g) to reduce Os(VIII) and quench the reaction.
-
Result: Yields the (R,R)-diol (for most trans-olefins) with typically >90% ee.
References
-
Sharpless, K. B., et al. "Ligand-Accelerated Catalysis.[7] Dihydroxylation of Olefins." Chemical Reviews, 1994, 94(8), 2483–2547.
- Jacobsen, E. N., et al. "Comprehensive Asymmetric Catalysis." Springer, 1999.
-
Buchler GmbH. "Dihydroquinidine (DHQD) and Derivatives Application Note." Buchler Chiral Data, 2023.
-
Sigma-Aldrich. "(DHQD)2PHAL Product Specification & Protocols." Merck/Sigma Technical Bulletin.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. (Detailed mechanism and synthesis of ligands).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. usbio.net [usbio.net]
- 4. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 5. US3753992A - Process and intermediates for quinine,quinidine and derivatives thereof - Google Patents [patents.google.com]
- 6. (DHQD)2PHAL ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (DHQD)2PHAL (CAS-No. 140853-10-7) - Buchler GmbH [buchler-gmbh.com]
Application Note: Dosing Regimens for 3-Hydroxyquinidine in Rat Arrhythmia Models
This Application Note is structured as a high-level technical guide for researchers investigating the electrophysiological properties and antiarrhythmic potential of 3-Hydroxyquinidine (3-OHQ) .
Unlike its parent compound (Quinidine), 3-OHQ lacks a standardized commercial dosing protocol for in vivo rat models. This guide synthesizes pharmacokinetic data, relative potency ratios, and isolated heart studies to provide a rationalized experimental framework .
Abstract & Scientific Rationale
This compound (3-OHQ) is the primary active metabolite of the Class Ia antiarrhythmic quinidine. In humans, it significantly contributes to the therapeutic and proarrhythmic profile (QT prolongation) of the parent drug. However, in rodent models, the specific contribution of 3-OHQ is often obscured by rapid metabolism and species-specific CYP expression.
Direct administration of 3-OHQ allows researchers to:
-
Decouple Metabolite Effects: Isolate the electrophysiological contributions of 3-OHQ from Quinidine.
-
Investigate Channel Specificity: 3-OHQ exhibits distinct block kinetics for
(peak sodium current) and (rapid delayed rectifier potassium current) compared to the parent compound. -
Model "Poor Metabolizer" Phenotypes: Mimic specific clinical scenarios where metabolite ratios are altered.
Key Potency Metric: In validated isolated rat heart models, 3-OHQ is approximately 20% as potent as quinidine in suppressing reperfusion-induced arrhythmias (EC50
Mechanism of Action & Signaling
3-OHQ functions as a multi-channel blocker. Its reduced potency relative to quinidine is attributed to faster dissociation kinetics from the sodium channel, resulting in less use-dependent block at physiological heart rates.
Pathway Visualization
The following diagram illustrates the metabolic formation and downstream ion channel targets of 3-OHQ.
Figure 1: Metabolic pathway and electrophysiological targets of this compound. Note the dual action on conduction (Nav1.5) and repolarization (Kv11.1).
Experimental Protocols
Protocol A: Isolated Heart (Langendorff) - The "Gold Standard"
This is the most validated method for assessing 3-OHQ efficacy, as it eliminates pharmacokinetic variables (hepatic clearance).
Objective: Assess antiarrhythmic efficacy against Reperfusion-Induced Arrhythmia.
1. Perfusate Preparation
-
Base Buffer: Krebs-Henseleit (KH) buffer (pH 7.4, 37°C), oxygenated with 95% O2 / 5% CO2.
-
3-OHQ Stock: Dissolve 3-OHQ in DMSO (100 mM stock).
-
Working Concentrations: Dilute stock into KH buffer to achieve final concentrations of 5, 10, 20, and 40 µM (approx. 1.7 – 13.6 mg/L).
-
Note: Keep final DMSO concentration < 0.1% to avoid vehicle effects.
-
2. Surgical Workflow
-
Anesthesia: Pentobarbital sodium (60 mg/kg IP) or Urethane (1.2 g/kg IP).
-
Excision: Rapid thoracotomy; excise heart and arrest in ice-cold KH buffer.
-
Cannulation: Cannulate aorta within 60 seconds; retrograde perfusion at constant pressure (70-80 mmHg).
-
Stabilization: Pace heart at 300 bpm (if testing rhythm) or allow sinus rhythm. Stabilize for 20 mins.
3. Arrhythmia Induction (Ischemia-Reperfusion)
-
Ligation: Place a suture around the Left Anterior Descending (LAD) coronary artery.
-
Ischemia: Tighten suture for 10-15 minutes (Regional Ischemia).
-
Drug Delivery: Switch perfusion to KH + 3-OHQ 5 minutes prior to reperfusion (Prophylactic mode) OR start infusion at reperfusion onset.
-
Reperfusion: Release suture. Monitor ECG for 15 minutes.
4. Endpoints
-
Incidence of Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF).
-
Duration of Normal Sinus Rhythm.
Protocol B: In Vivo Intravenous Dosing (Exploratory)
Direct in vivo dosing of 3-OHQ is non-standard. The following regimen is calculated based on potency ratios (20% of Quinidine) and PK extrapolation.
Objective: Assess QTc prolongation or acute arrhythmia termination in an intact system.
1. Formulation
3-OHQ has poor water solubility compared to Quinidine Gluconate.
2. Dosing Regimen (Rat)
| Parameter | Quinidine (Standard) | 3-OHQ (Calculated Equivalent) | Rationale |
| IV Bolus | 5–10 mg/kg | 20–30 mg/kg | Adjusted for 5x lower potency (EC50). |
| IV Infusion | 10–30 mg/kg/h | 50–80 mg/kg/h | Higher clearance rate of polar metabolites. |
| Oral (PO) | 30–100 mg/kg | Not Recommended | Bioavailability unknown; likely high first-pass conjugation. |
3. Administration Steps
-
Cannulation: Insert PE-50 catheter into the jugular vein (IV) and femoral artery (BP monitoring).
-
Baseline: Record 10-minute baseline ECG (Lead II).
-
Infusion: Administer 3-OHQ bolus slowly over 2 minutes to avoid hypotensive shock.
-
Monitoring: Continuous ECG recording. Measure QTc (using Bazett’s or Fridericia’s correction for rats) and QRS width .
Data Analysis & Interpretation
Key ECG Parameters
When analyzing 3-OHQ effects, focus on the dissociation between conduction velocity and repolarization.
| Parameter | Effect of Quinidine | Effect of 3-OHQ | Physiological Meaning |
| QRS Interval | +++ (Widening) | + (Mild Widening) | Na+ Channel Block (Conduction Velocity). 3-OHQ is a faster dissociating blocker. |
| QTc Interval | +++ (Prolongation) | ++ (Prolongation) | K+ Channel Block (Repolarization). 3-OHQ retains significant IKr blocking capability. |
| BP (MAP) | -- (Hypotension) | - (Mild Hypotension) | Alpha-adrenergic blockade is generally lower in the hydroxylated metabolite. |
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate 3-OHQ experimental workflow.
Troubleshooting & Safety
-
Solubility Issues: If 3-OHQ precipitates in saline, acidify slightly with 0.1N HCl (pH 5.5-6.0) or increase PEG-400 content. Do not exceed pH < 4.5 for IV infusion to avoid hemolysis.
-
Hypotension: Rapid IV bolus of quinidine-derivatives causes alpha-adrenergic blockade. Monitor Mean Arterial Pressure (MAP). If MAP drops < 60 mmHg, reduce infusion rate.
-
Proarrhythmia: 3-OHQ can induce Torsades de Pointes (TdP) like the parent drug. In rats, this often manifests as polymorphic VT. Ensure K+ levels in buffer/plasma are normal (4.5–5.0 mM), as hypokalemia exacerbates this risk.
References
-
Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug. Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL:[Link] Key Finding: Establishes the ~20% potency ratio and effective concentration (10.7 mg/L) in rat hearts.
-
The pharmacokinetics and pharmacodynamics of quinidine and this compound. Source: British Journal of Clinical Pharmacology URL:[Link] Key Finding: Details the PK differences and QTc prolongation slope for the metabolite.
-
Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link] Key Finding: Characterizes the Vmax depression (Na+ block) and APD prolongation (K+ block) differences.
-
Effects of hypokalaemia on arrhythmogenic risk of quinidine in rats. Source: Biological and Pharmaceutical Bulletin URL:[Link] Key Finding: Validates the rat model for Class Ia drug-induced arrhythmia and the influence of potassium.
Sources
Troubleshooting & Optimization
Troubleshooting low extraction recovery of 3-hydroxyquinidine from plasma
Introduction: The "Polarity Trap"
Welcome to the technical guide for 3-hydroxyquinidine (3-OHQ) analysis. If you are experiencing low recovery, you are likely treating 3-OHQ exactly like its parent compound, Quinidine. This is the most common error.
While Quinidine is a lipophilic base, This compound is significantly more polar due to the hydroxylation at the quinuclidine ring. Extraction protocols optimized for Quinidine (using non-polar solvents like hexane or pure toluene) often fail to extract 3-OHQ efficiently.
This guide uses a Root Cause Analysis approach to isolate whether your issue is chemical (solubility/pH), physical (adsorption/stability), or instrumental (matrix effects).
Part 1: Diagnostic Workflow
Before altering your chemistry, determine where the loss is occurring. Use this decision tree to navigate your troubleshooting.
Caption: Diagnostic logic flow to distinguish between Matrix Effects (Ion Suppression) and True Recovery Loss.
Part 2: Liquid-Liquid Extraction (LLE) Optimization
If you confirmed a True Extraction Loss (not ion suppression), the issue is almost certainly physicochemical.
FAQ 1: Why does my Quinidine method work, but 3-OHQ fails?
The Science: 3-OHQ possesses an additional hydroxyl group on the quinuclidine ring compared to Quinidine. This increases its Topological Polar Surface Area (TPSA) and lowers its LogP (partition coefficient).
-
The Fix: You must increase the polarity of your organic solvent. Pure non-polar solvents (Hexane, Toluene, Pentane) will leave 3-OHQ behind in the aqueous plasma phase.
Recommended Solvent Systems:
| Solvent System | Polarity Index | Suitability for 3-OHQ | Notes |
|---|---|---|---|
| Hexane / Pentane | Very Low | ❌ Poor | Extracts parent Quinidine, but leaves 3-OHQ in plasma. |
| Toluene | Low | ⚠️ Marginal | Often requires 25-30% alcohol modifier. |
| Toluene : n-Butanol (75:25) | Moderate | ✅ Excellent | Classic method. Butanol pulls the polar metabolite. |
| Ethyl Acetate (EtOAc) | High | ✅ Excellent | Extracts both, but may co-extract "dirtier" matrix components. |
| DCM : Isopropanol (90:10) | High | ✅ Good | Denser than water (bottom layer). Good for clean extracts. |
FAQ 2: What is the optimal pH for extraction?
The Science: 3-OHQ is a base with a pKa (quinuclidine nitrogen) around 8.6 - 8.8 . To extract a base into an organic solvent, it must be in its neutral (uncharged) state.
-
Rule of Thumb: pH must be at least pKa + 2 .
-
Target pH: 10.0 – 11.0 .
-
Common Mistake: Using weak buffers (pH 7-8). At pH 8, roughly 80% of 3-OHQ is still ionized (protonated) and will stay in the water phase.
Protocol: Optimized LLE for 3-OHQ
-
Aliquot: 200 µL Plasma.
-
IS Addition: Add Internal Standard (e.g., Quinidine-d3).
-
Alkalization (CRITICAL): Add 50 µL 0.1 M NaOH or Saturated Sodium Carbonate . Verify pH is >10.[1]
-
Extraction: Add 1.0 mL Ethyl Acetate OR Toluene:Butanol (7:3) .
-
Agitation: Vortex vigorously for 5 minutes (break protein binding).
-
Separation: Centrifuge at 4000g for 5 mins.
-
Transfer: Transfer supernatant to clean tube.
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).
Part 3: Solid Phase Extraction (SPE) & Protein Precipitation
If LLE is inconsistent, SPE provides higher reproducibility but requires careful cartridge selection.
FAQ 3: Which SPE cartridge should I use?
Avoid standard C18 (hydrophobic) cartridges if you are having retention issues. 3-OHQ is polar enough to break through C18 if the wash steps are too aggressive.
Best Choice: Mixed-Mode Cation Exchange (MCX / PCX)
-
Mechanism: Retains the analyte by charge (interaction with the basic nitrogen) AND hydrophobicity.
-
Benefit: Allows you to wash the cartridge with 100% Methanol (removing neutral lipids/matrix) while the 3-OHQ stays locked by ionic bond.
-
Elution: Requires a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol) to break the ionic bond.
SPE Workflow Visualization:
Caption: Mixed-Mode Cation Exchange (MCX) allows aggressive washing of interferences without losing 3-OHQ.
Part 4: Matrix Effects (The "Fake" Low Recovery)
FAQ 4: My recovery is 90%, but my signal is still low. Why?
You are likely experiencing Ion Suppression . This is common in LC-MS/MS when phospholipids co-elute with your analyte. They compete for ionization in the source, "crushing" your signal.
Validation Calculation: You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME).
| Parameter | Formula | What it tells you |
| Recovery (RE) | Did I lose sample during sample prep? | |
| Matrix Effect (ME) | Is the plasma "dirt" killing my signal? | |
| Process Efficiency | The total yield. |
-
If RE is low: Fix the Chemistry (pH/Solvent) - See Part 2.
-
If ME is low (<80%): Improve Cleanup.
-
Switch from Protein Precipitation to LLE or SPE.
-
Use a "Phospholipid Removal" plate (e.g., Ostro, HybridSPE).
-
Improve Chromatographic separation (move 3-OHQ away from the phospholipid blob at the end of the gradient).
-
Part 5: Stability & Handling
FAQ 5: Is this compound light sensitive?
Yes. Like all cinchona alkaloids, 3-OHQ is fluorescent and sensitive to photodegradation.
-
Symptom: Variable recovery between samples processed in light vs. dark.
-
Action: Use amber glassware. Avoid direct sunlight during bench work.
FAQ 6: Can I use plastic tubes?
Generally, yes. However, basic drugs can sometimes adsorb to untreated glass surfaces at low concentrations.
-
Recommendation: Use high-quality Polypropylene (PP) tubes. If using glass for LLE, silanized glass is preferred to prevent adsorption of the basic amine.
References
-
Nielsen, T. L., et al. (1999). In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Rakhit, A., et al. (1984). Simultaneous determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography.[3] Journal of Chromatography B: Biomedical Sciences and Applications.
-
PubChem. (2023). 3-Hydroxyhydroquinidine Compound Summary. National Library of Medicine.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. welchlab.com [welchlab.com]
Navigating Matrix Interference in 3-Hydroxyquinidine Fluorescence Assays: A Technical Support Guide
Welcome to the technical support center for 3-hydroxyquinidine (3-OHQ) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix interference. As a key metabolite of quinidine, accurate quantification of 3-OHQ is crucial in pharmacokinetic studies and drug-drug interaction assessments, particularly in the context of cytochrome P450 (CYP) enzyme inhibition assays.[1][2][3] This resource provides in-depth, experience-driven solutions to ensure the integrity and reliability of your experimental data.
Understanding the Challenge: The Nature of Matrix Interference
In fluorescence-based assays, "matrix" refers to all the components in a sample other than the analyte of interest (3-OHQ). These components, originating from biological samples (e.g., plasma, serum, microsomes) or assay reagents, can significantly interfere with the fluorescence signal, leading to inaccurate quantification.[4] Interference can manifest as either quenching (a decrease in fluorescence intensity) or autofluorescence (background fluorescence from the matrix itself).[5]
Key contributors to matrix interference in 3-OHQ assays include:
-
Endogenous Biomolecules: Proteins, lipids, and other small molecules in biological samples can absorb excitation light or emit their own fluorescence.
-
Test Compounds: In drug discovery screening, the compounds being tested for CYP inhibition may themselves be fluorescent or act as quenchers.[6]
-
Assay Components: Buffers, solvents, and other reagents can contribute to background signals or interact with 3-OHQ.
This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal is significantly lower than expected, even in my positive controls. What could be the cause?
A1: This issue most likely points to fluorescence quenching.
Fluorescence quenching is a process that decreases the intensity of the fluorescent signal without permanently altering the fluorophore. It can occur through several mechanisms, including:
-
Static Quenching: This happens when a quencher molecule forms a non-fluorescent complex with the fluorophore (3-OHQ).[7]
-
Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the excited-state fluorophore, causing it to return to the ground state without emitting a photon.
-
Inner Filter Effect: This is a common issue where components in the matrix absorb either the excitation or emission light, reducing the light that reaches the detector.[8]
Caption: Troubleshooting workflow for low fluorescence signals.
Q2: I'm observing a high background signal in my "no-enzyme" or "no-substrate" control wells. How can I reduce this?
A2: High background fluorescence, or autofluorescence, is a common form of matrix interference.
This occurs when components in the sample matrix fluoresce at similar wavelengths to 3-OHQ. In the context of CYP inhibition assays, human liver microsomes and certain test compounds are known sources of autofluorescence.
| Strategy | Description | Key Considerations |
| Wavelength Optimization | Adjust the excitation and emission wavelengths to maximize the signal-to-background ratio. Perform a full excitation-emission scan of your matrix to identify "cleaner" spectral regions. | May require slight deviation from the theoretical maxima for 3-OHQ. Ensure the new wavelengths still provide adequate sensitivity. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering substances.[4] | Ensure the concentration of 3-OHQ remains within the linear range of the assay after dilution. |
| Solvent Precipitation | Precipitate proteins using a solvent like acetonitrile, then analyze the supernatant.[9] | This can remove a significant portion of protein-based interference. Check for co-precipitation of 3-OHQ. |
| Use of a "Matrix-Matched" Standard Curve | Prepare your standard curve in a matrix that is as similar as possible to your experimental samples (e.g., heat-inactivated microsomes).[4] | This helps to normalize for consistent background fluorescence across standards and samples. |
| Time-Resolved Fluorescence (TRF) | If available, TRF can distinguish the long-lived fluorescence of specific probes from the short-lived background fluorescence of the matrix.[10] | Requires specific instrumentation and compatible fluorescent probes. |
-
Sample Collection: Collect 100 µL of your reaction mixture at the desired time point.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microplate or vial for fluorescence measurement.
Q3: My results are inconsistent and show poor reproducibility. What are the likely culprits?
A3: Inconsistent results often stem from a combination of subtle matrix effects and variations in experimental technique.
Beyond direct fluorescence interference, the physicochemical properties of the matrix can impact the assay's performance.
-
pH and Buffer Composition: The fluorescence of this compound is pH-sensitive. Ensure your final assay buffer has a consistent and optimal pH (typically around 7.4 for physiological relevance in CYP assays).[1]
-
Solvent Concentration: If your test compounds are dissolved in organic solvents like DMSO, ensure the final concentration in the assay is low (e.g., <1%) and consistent across all wells.[1] High solvent concentrations can alter enzyme activity and the fluorescence properties of 3-OHQ.
-
Pipetting Accuracy: Inconsistent volumes of matrix components or reagents can lead to significant variability. Regular pipette calibration is essential.
-
Temperature Fluctuations: Enzyme kinetics are temperature-dependent. Ensure uniform and stable incubation temperatures.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple fluorescence high-performance liquid chromatographic assay for dihydroquinidine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxyquinidine in Frozen Human Plasma
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for experiments involving the analysis of 3-hydroxyquinidine in frozen human plasma samples. As a Senior Application Scientist, this guide synthesizes established bioanalytical principles with practical, field-proven insights to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in frozen human plasma, providing concise answers and directing you to more detailed explanations and protocols.
-
Q1: What is the optimal storage temperature for human plasma samples containing this compound to ensure long-term stability?
-
Q2: How many times can I freeze and thaw my plasma samples without affecting the concentration of this compound?
-
A: It is a best practice to minimize freeze-thaw cycles.[3] For many metabolites, significant changes can be observed after as few as 4-5 freeze-thaw cycles.[1] Ideally, plasma samples should be aliquoted into single-use tubes before the initial freezing to avoid the need for repeated thawing of the bulk sample.
-
-
Q3: Are there any known degradation pathways for this compound in plasma that I should be aware of?
-
A: this compound is a major metabolite of quinidine, formed primarily through oxidation by the cytochrome P450 enzyme CYP3A4. While specific degradation pathways in frozen plasma are not extensively documented in publicly available literature, general degradation mechanisms for small molecules in biological matrices include oxidation and hydrolysis. Proper storage at -80°C is intended to significantly slow down these processes.
-
-
Q4: My this compound concentrations are lower than expected. Could this be a stability issue?
-
A: Lower than expected concentrations can indeed be a result of analyte degradation. Refer to the Troubleshooting Guide below to diagnose potential causes, including storage conditions, sample handling, and analytical methodology.
-
-
Q5: What are the regulatory expectations for demonstrating the stability of this compound in my study samples?
-
A: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require rigorous validation of bioanalytical methods, which includes a comprehensive assessment of analyte stability under various conditions (e.g., freeze-thaw, long-term, bench-top). This is crucial to ensure the reliability of data submitted for regulatory review.
-
Troubleshooting Guide: Investigating this compound Instability
This guide provides a systematic approach to troubleshooting unexpected results that may be related to the stability of this compound in your frozen plasma samples.
Issue: Inconsistent or lower-than-expected this compound concentrations across samples.
Potential Cause 1: Improper Sample Handling and Storage
-
Causality: The stability of drug metabolites is highly dependent on the conditions from the moment of collection to the point of analysis. Delays in processing, elevated temperatures, and exposure to light can all contribute to degradation.
-
Troubleshooting Steps:
-
Review your sample collection and processing protocol. Was the blood collected using an appropriate anticoagulant (e.g., K3EDTA)? Was the plasma separated from whole blood promptly by centrifugation at a low temperature (e.g., 4°C)?[2]
-
Verify the storage temperature. Confirm that your freezer has maintained a consistent temperature of -80°C. Any temperature fluctuations should be investigated.
-
Quantify the number of freeze-thaw cycles. If samples were not aliquoted, determine how many times the bulk sample has been thawed and refrozen. If it exceeds 1-2 cycles, there is a higher risk of degradation.
-
Assess for hemolysis. Hemolysis, the rupture of red blood cells, can release enzymes and other components that may affect analyte stability. Visually inspect your plasma samples for any reddish discoloration.
-
Potential Cause 2: Issues with the Bioanalytical Method
-
Causality: The accuracy of your results depends on a well-validated and robust analytical method. Problems with extraction efficiency, chromatographic separation, or detector response can be misinterpreted as stability issues.
-
Troubleshooting Steps:
-
Review your method validation data for this compound. Have you performed and documented freeze-thaw stability, long-term stability at the intended storage temperature, and bench-top stability?
-
Analyze freshly prepared Quality Control (QC) samples. Prepare new QC samples with a known concentration of this compound and analyze them alongside your study samples. If the QC samples are accurate, it points towards a problem with the study samples themselves.
-
Evaluate extraction recovery. Ensure that your extraction method is consistently and efficiently recovering this compound from the plasma matrix. A validated method should have this data.
-
Check for interferences. Co-eluting substances from the plasma matrix can suppress or enhance the instrument's response to this compound, leading to inaccurate quantification.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to validate the stability of this compound in human plasma.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Prepare QC Samples: Spike a pool of blank human plasma with known concentrations of this compound to create low and high concentration QC samples.
-
Aliquot Samples: Dispense the QC samples into multiple small-volume, single-use tubes.
-
Initial Analysis (Cycle 0): Analyze a set of the freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC aliquots at -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis after Cycles: After the desired number of freeze-thaw cycles (e.g., 1, 3, and 5), analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the analyte in the freeze-thaw samples to the baseline concentration. The deviation should be within an acceptable range (typically ±15%).
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in human plasma over an extended period at a specified storage temperature.
Methodology:
-
Prepare and Aliquot QC Samples: As described in Protocol 1.
-
Initial Analysis (Time 0): Analyze a set of freshly prepared QC samples to determine the initial concentration.
-
Long-Term Storage: Store the remaining QC aliquots at the intended storage temperature (e.g., -80°C).
-
Periodic Analysis: At predefined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from the freezer, thaw them, and analyze.
-
Data Evaluation: Compare the mean concentration at each time point to the initial concentration. The results should fall within an acceptable limit (typically ±15%) of the initial value.
Data Presentation
Table 1: Example Data for Freeze-Thaw Stability of this compound at -80°C
| Freeze-Thaw Cycle | Low QC (ng/mL) | % Deviation from Baseline | High QC (ng/mL) | % Deviation from Baseline |
| Baseline (Cycle 0) | 50.2 | N/A | 501.5 | N/A |
| Cycle 1 | 49.8 | -0.8% | 498.9 | -0.5% |
| Cycle 3 | 48.9 | -2.6% | 495.1 | -1.3% |
| Cycle 5 | 47.5 | -5.4% | 488.7 | -2.5% |
Table 2: Example Data for Long-Term Stability of this compound at -80°C
| Storage Duration | Low QC (ng/mL) | % Deviation from Time 0 | High QC (ng/mL) | % Deviation from Time 0 |
| Time 0 | 50.5 | N/A | 503.2 | N/A |
| 1 Month | 50.1 | -0.8% | 500.8 | -0.5% |
| 3 Months | 49.6 | -1.8% | 497.6 | -1.1% |
| 6 Months | 49.2 | -2.6% | 494.3 | -1.8% |
| 12 Months | 48.5 | -4.0% | 490.1 | -2.6% |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing freeze-thaw and long-term stability.
Logical Relationship in Troubleshooting Stability Issues
Caption: Troubleshooting logic for stability-related issues.
References
-
MtoZ Biolabs. (n.d.). How to Collect and Process Blood Samples for Metabolomics Testing. Retrieved February 20, 2026, from [Link]
-
Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved February 20, 2026, from [Link]
Sources
Validation & Comparative
Comparative antiarrhythmic potency of 3-hydroxyquinidine and quinidine
[1]
Executive Summary
While Quinidine is the parent compound, its pharmacological profile in clinical practice is a composite of its own effects and those of This compound (3-OH-Q) .
-
Sodium Channel Blockade (Class I Effect): Quinidine is approximately 2–4 times more potent than 3-OH-Q in depressing
(Phase 0 depolarization). -
Repolarization/QTc (Class III Effect): 3-OH-Q is a potent blocker of potassium currents and contributes significantly to APD prolongation. Crucially, 3-OH-Q lacks the reverse use-dependence seen with Quinidine, meaning its repolarization-prolonging effect is maintained even at faster heart rates.
-
Pharmacokinetic Amplification: Due to significantly lower protein binding (~50% unbound vs. ~10–20% for Quinidine), unbound concentrations of 3-OH-Q often exceed those of the parent drug at steady state, making it a primary driver of electrophysiological effects in chronic therapy.
Mechanistic Comparison: Electrophysiology
The antiarrhythmic efficacy and proarrhythmic risk of quinidine therapy depend on the balance between these two moieties.
Sodium Channel Blockade ( )
Quinidine is a prototypical Class Ia agent that blocks the fast inward sodium current (
-
Quinidine: Exhibits high-affinity blockade of the open state of the
channel. It significantly depresses maximum upstroke velocity ( ) at therapeutic concentrations. -
This compound: Also blocks
but with reduced potency. Experimental models (e.g., guinea pig papillary muscle) indicate that 3-OH-Q produces ~25% depression of at concentrations where Quinidine produces ~45% depression.-
Implication: The conduction slowing (QRS widening) observed clinically is primarily driven by the parent drug.
-
Potassium Channel Blockade & Repolarization ( / HERG)
Both compounds block the rapid component of the delayed rectifier potassium current (
-
Quinidine: Blocks
with high potency ( ). However, this blockade is reverse use-dependent , meaning APD prolongation is most pronounced at slow heart rates (bradycardia), which increases the risk of Torsades de Pointes (TdP). -
This compound: Prolongs APD and ERP (Effective Refractory Period) in a concentration-dependent manner.
-
Critical Distinction: The APD prolongation induced by 3-OH-Q is not significantly altered by pacing rate. It provides a "flat" rate-dependence profile, potentially offering more stable refractoriness at tachycardic rates compared to the parent drug.
-
Summary of Electrophysiological Differences
| Parameter | Quinidine (Parent) | This compound (Metabolite) |
| Class I Potency ( | High (Primary driver) | Moderate (~20–50% of parent) |
| Class III Potency (APD Prolongation) | High | High (Additive to parent) |
| Rate Dependence of APD | Reverse Use-Dependent (Max effect at slow rates) | Rate-Independent (Effect maintained at fast rates) |
| EAD Formation Risk | High (at slow rates) | Low (observed in Purkinje fibers) |
| Recovery Kinetics | Fast recovery from block | Slower recovery kinetics |
Pharmacokinetic Interplay
The clinical "Quinidine Effect" is heavily modulated by the metabolism of the parent drug into 3-OH-Q via CYP3A4 .
Protein Binding & Free Fraction
This is the most critical variable in assessing relative potency in vivo.
-
Quinidine: Highly protein-bound to
-acid glycoprotein (AAG).-
Free Fraction: ~10–20%
-
-
This compound: Significantly less protein binding.
Clinical Consequence: In patients with normal renal function, total serum levels of Quinidine are higher than 3-OH-Q. However, because of the disparity in protein binding, the unbound (active) concentration of 3-OH-Q often equals or exceeds that of Quinidine. In renal failure (where 3-OH-Q accumulates), the metabolite becomes the dominant electrophysiological agent.
Visualizing the Interaction
The following diagram illustrates the metabolic pathway and the distinct electrophysiological contributions of the parent drug versus the metabolite.
Figure 1: Metabolic conversion of Quinidine to this compound via CYP3A4 and their differential contributions to sodium and potassium channel blockade.
Experimental Protocols for Comparison
To validate these differences in a laboratory setting, the following protocols are recommended.
Protocol A: Assessment of Rate-Dependent APD Prolongation
Objective: Distinguish the reverse use-dependence of Quinidine from the rate-independence of 3-OH-Q.
-
Model: Isolated guinea pig ventricular myocytes or Purkinje fibers (standard microelectrode technique).
-
Solutions: Tyrode’s solution (
). -
Dosing:
-
Group 1: Quinidine (
). -
Group 2: this compound (
).
-
-
Stimulation Protocol:
-
Pace fibers at varying cycle lengths (CL): 1000 ms (slow), 500 ms (normal), and 300 ms (fast).
-
-
Endpoint Measurement: Measure
(Action Potential Duration at 90% repolarization) at steady state for each CL. -
Expected Result:
-
Quinidine: Significant
lengthening at CL=1000ms; minimal lengthening at CL=300ms. -
3-OH-Q: Consistent
lengthening across all cycle lengths.
-
Protocol B: Voltage-Clamp Analysis of Blockade
Objective: Quantify relative potency on
-
Model: Whole-cell patch clamp (HEK293 cells expressing
or native myocytes). -
Holding Potential:
(to simulate resting state). -
Pulse Protocol: Depolarize to
for 50ms at 1 Hz frequency. -
Analysis: Construct dose-response curves for peak current inhibition.
-
Calculation: Derive
for both compounds.-
Note: Expect Quinidine
to be significantly lower (more potent) than 3-OH-Q.
-
References
-
Vozeh, S., et al. (1987). "Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug." Journal of Pharmacology and Experimental Therapeutics. Link
-
Thompson, K. A., et al. (1988). "The pharmacokinetics and pharmacodynamics of quinidine and this compound." British Journal of Clinical Pharmacology. Link
-
Drayer, D. E., et al. (1980).[4] "Prevalence of high (3S)-3-hydroxyquinidine/quinidine ratios in serum, and clearance of quinidine in cardiac patients with age."[4] Clinical Pharmacology & Therapeutics. Link
-
Nielsen, T. L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Roden, D. M., et al. (1987). "Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide." American Journal of Cardiology. (Contextual reference for active metabolites in Class I agents). Link
Sources
- 1. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prevalence of high (3S)-3-hydroxyquinidine/quinidine ratios in serum, and clearance of quinidine in cardiac patients with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 3-Hydroxyquinidine Quantification in Human Plasma per FDA Bioanalytical Guidelines
This guide provides an in-depth, technically-grounded comparison and validation workflow for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 3-hydroxyquinidine in human plasma. It is designed for researchers, scientists, and drug development professionals who require robust, defensible bioanalytical data that adheres to the stringent standards set by the U.S. Food and Drug Administration (FDA).
The Imperative for Validated Bioanalysis: The Case of this compound
Quinidine, a class Ia antiarrhythmic agent, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The most significant of these metabolites is (3S)-3-hydroxyquinidine, an active compound that can reach serum concentrations exceeding those of the parent drug during chronic use.[3] Given that this compound possesses at least half the antiarrhythmic activity of quinidine, its accurate measurement is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) assessments.[2][3]
Failure to employ a fully validated analytical method for this key metabolite can lead to erroneous data, jeopardizing clinical trial outcomes and regulatory submissions. Therefore, aligning our methodology with the FDA's bioanalytical guidelines is not merely a procedural step but a fundamental requirement for scientific and regulatory integrity.[4]
The Regulatory Framework: Deconstructing the FDA's M10 Bioanalytical Method Validation Guidance
In May 2022, the International Council for Harmonisation (ICH) finalized the M10 Bioanalytical Method Validation guidance, which the FDA has since adopted, creating a unified international standard.[5][6] This guidance mandates a thorough validation process to ensure a bioanalytical method is suitable for its intended purpose.[5] The core parameters that must be rigorously evaluated are:
-
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.[5]
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4][5]
-
Calibration Curve and Linearity: The relationship between instrument response and known analyte concentrations, which must be linear over the expected analytical range.[5]
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4]
-
Stability: The chemical stability of the analyte in the biological matrix under various processing and storage conditions.
This guide will demonstrate how to design experiments to meet the acceptance criteria for each of these parameters.
A Reference HPLC-UV Method for this compound Quantification
While LC-MS/MS is often considered the gold standard in bioanalysis for its high sensitivity and selectivity, a well-validated HPLC method with fluorescence or UV detection can be a robust and cost-effective alternative, particularly when the expected concentrations are within its detection limits.[4][7][8] Several published methods have successfully utilized HPLC with fluorescence detection for quinidine and its metabolites.[7][9][10]
Principle and Rationale
This method employs a reversed-phase HPLC separation with UV detection following a liquid-liquid extraction (LLE) step.
-
Extraction: LLE is chosen for its ability to provide a clean extract by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences like proteins and salts.[11][12] As this compound is a basic compound, we will adjust the plasma pH to be at least two units above its pKa to ensure it is in its neutral, more organic-soluble form, thereby maximizing extraction efficiency.[12]
-
Chromatography: A C18 column is used for reversed-phase chromatography. The mobile phase is a mixture of an acidic buffer and an organic solvent (e.g., acetonitrile). The acidic buffer ensures that the basic analyte is protonated, leading to sharp, symmetrical peak shapes and consistent retention times.
-
Detection: UV detection is set at a wavelength that provides a suitable response for this compound.
Step-by-Step Experimental Protocol
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix.
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE).
-
Formic acid and ammonium hydroxide.
-
Human plasma (K2EDTA as anticoagulant), screened for interferences.
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).
B. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL primary stock.
-
Working Standard Solutions: Serially dilute the primary stock with 50:50 methanol:water to prepare working solutions for spiking the calibration curve (CAL) and QC samples.
-
Calibration (CAL) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a set of CALs (e.g., 8 non-zero concentrations) and QCs at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
C. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma sample (unknown, CAL, or QC) into a polypropylene tube.
-
Add 25 µL of the Internal Standard working solution.
-
Vortex briefly.
-
Add 100 µL of 0.5 M ammonium hydroxide to basify the sample (pH > 9).
-
Add 2.0 mL of MTBE.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
-
Vortex to dissolve and transfer to an HPLC vial for analysis.
D. HPLC-UV Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0 with phosphoric acid) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
UV Detection: 235 nm
Method Validation: A Data-Driven Approach
The following sections describe the experiments required to validate the HPLC method according to FDA M10 guidance. The acceptance criteria are summarized from the guidance.
Validation Workflow Diagram
The overall process for validating the bioanalytical method is depicted below.
Caption: High-level workflow for bioanalytical method validation.
Specificity and Selectivity
-
Experiment: Analyze at least six different blank lots of human plasma to investigate for interfering peaks at the retention times of this compound and the IS. Analyze the LLOQ sample and a blank sample spiked only with the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the response of the LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve, Linearity, and Sensitivity (LLOQ)
-
Experiment: Analyze a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six to eight non-zero concentrations spanning the expected range. This should be performed on at least three separate runs.
-
Acceptance Criteria:
-
The simplest regression model that adequately describes the concentration-response relationship should be used (typically a weighted 1/x² linear regression).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibrator must be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the calibrators must meet this criterion.
-
The LLOQ must be determined with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria below.
-
| Parameter | Acceptance Criterion | Illustrative Result |
| Regression Model | Weighted (1/x²) Linear | Pass |
| Correlation (r²) | ≥ 0.99 | 0.9985 |
| Calibrator Accuracy | ±15% (±20% at LLOQ) | All points within criteria |
Accuracy and Precision
-
Experiment: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) within the same run (intra-batch) and across three different runs on different days (inter-batch).
-
Acceptance Criteria:
-
Intra-batch & Inter-batch Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ QC.
-
Intra-batch & Inter-batch Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ QC.
-
Table 1: Illustrative Intra-Batch Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 10 | 10.8 | +8.0% | 12.5% |
| Low | 30 | 28.9 | -3.7% | 9.8% |
| Mid | 300 | 305.1 | +1.7% | 6.2% |
| High | 800 | 789.6 | -1.3% | 4.5% |
Table 2: Illustrative Inter-Batch Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 10 | 11.2 | +12.0% | 16.1% |
| Low | 30 | 29.4 | -2.0% | 11.3% |
| Mid | 300 | 310.5 | +3.5% | 8.1% |
| High | 800 | 815.2 | +1.9% | 6.8% |
Stability
-
Experiment: Analyze Low and High QC samples (n=3) after exposing them to various conditions and compare the results to freshly prepared QCs.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Conditions to Test:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration that exceeds expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Comparative Analysis & Alternative Approaches
While the described HPLC-UV method is robust, it is important to understand its position relative to other technologies.
-
HPLC with Fluorescence Detection: For molecules that are naturally fluorescent like quinidine and its metabolites, a fluorescence detector offers significantly higher sensitivity and selectivity over UV detection.[7][8] This can be a powerful alternative if lower LLOQs are required.
-
LC-MS/MS: This remains the benchmark for bioanalysis due to its unparalleled sensitivity and specificity.[4] It is particularly advantageous when dealing with very low concentrations, complex matrices, or the need to measure multiple analytes simultaneously. The primary trade-offs are higher equipment cost and operational complexity.
The choice of method should be guided by the specific requirements of the study, including the expected concentration range of this compound and the available instrumentation.
Logical Relationships in Method Validation
The parameters of validation are not independent; they are logically interconnected. For instance, poor selectivity directly compromises accuracy.
Caption: Interdependencies of core bioanalytical validation parameters.
References
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
-
Title: Clinical Profile: Quinidine Sulfate 300mg Tablet Source: GlobalRx URL: [Link]
-
Title: Quinidine Tablets: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]
-
Title: this compound and quinidine N-oxide in plasma and urine by high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Quinidine - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Quinidine - Basicmedical Key Source: Basicmedical Key URL: [Link]
-
Title: An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. Source: Semantic Scholar URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
-
Title: A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine Source: PubMed URL: [Link]
-
Title: An HPLC Method for the Quantitation of Quinidine and its Metabolites in Plasma: An Application to a Quinidine-Phenytoin Drug Interaction Study Source: Oxford Academic URL: [Link]
-
Title: Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates Source: LCGC International URL: [Link]
-
Title: Sample Preparation – Liquid-Liquid Extraction Source: SCION Instruments URL: [Link]
Sources
- 1. Articles [globalrx.com]
- 2. Quinidine | Basicmedical Key [basicmedicalkey.com]
- 3. drugs.com [drugs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Liquid-liquid extraction [scioninstruments.com]
Technical Guide: Cross-Reactivity of 3-Hydroxyquinidine in Commercial Quinidine Immunoassays
Executive Summary
In therapeutic drug monitoring (TDM) of quinidine, the specificity of the analytical method is paramount. Quinidine has a narrow therapeutic index (2–5 µg/mL), and its primary metabolite, 3-hydroxyquinidine (3-OHQ) , is both pharmacologically active and present in serum at concentrations that can approach those of the parent drug.
Historically, non-specific assays (such as fluorometric methods) significantly overestimated quinidine levels due to massive cross-reactivity (~60%) with 3-OHQ. Modern commercial immunoassays have largely mitigated this risk through the use of monoclonal antibodies, but they are not immune to interference. This guide objectively compares the performance of major commercial platforms, with a specific focus on the Thermo Scientific QMS® and Abbott TDx/FPIA systems, against the reference standard of High-Performance Liquid Chromatography (HPLC).
Key Takeaway: While modern homogeneous immunoassays demonstrate low cross-reactivity (<2%) with 3-OHQ, other metabolites like Quinidine-N-oxide can still pose significant interference risks (up to 65%), necessitating careful clinical interpretation in patients with altered metabolism.
Metabolic Context & Mechanism of Interference
Quinidine is metabolized in the liver primarily by the Cytochrome P450 system (specifically CYP3A4). The resulting metabolites retain the quinoline ring structure, which is the primary epitope target for many antibodies used in immunoassays.
The Structural Challenge
The structural similarity between Quinidine and this compound is the root cause of cross-reactivity. 3-OHQ differs only by a hydroxyl group at the 3-position of the quinuclidine ring. Antibodies raised against the quinuclidine moiety may fail to distinguish between the two, leading to "false high" results.
Metabolic Pathway Diagram
The following diagram illustrates the metabolic conversion and the structural points of potential antibody cross-reaction.
Figure 1: Metabolic pathway of Quinidine highlighting the structural similarity of metabolites that compete for antibody binding sites.
Comparative Analysis: Assay Performance
The following analysis compares the cross-reactivity profiles of major commercial immunoassay platforms. Data is aggregated from package inserts, validation studies, and peer-reviewed literature.
Quantitative Cross-Reactivity Data
The table below details the percent cross-reactivity of 3-OHQ and other metabolites. Note the distinction between 3-OHQ and Quinidine-N-oxide.
| Assay Platform | Methodology | This compound Cross-Reactivity (%) | Quinidine-N-oxide Cross-Reactivity (%) | Dihydroquinidine Cross-Reactivity (%) | Reference Standard |
| Thermo Scientific QMS® | Homogeneous Particle-Enhanced Turbidimetric (PETINIA) | 1.3% | 65.6% | 12.5% (impurity) | HPLC |
| Abbott TDx / FPIA | Fluorescence Polarization Immunoassay | Minimal (<5%) | Not Listed | High (Co-determines) | HPLC |
| Roche Online TDM | Homogeneous Microparticle Agglutination | Low (<5%) * | Not Listed | High (Co-determines) | HPLC |
| Historical Fluorometric | Double Extraction / Fluorescence | ~60% | Variable | High | N/A |
*Based on substantial equivalence claims to QMS/TDx in FDA 510(k) filings; specific package insert data should be verified per lot.
Analysis of Findings
-
High Specificity for 3-OHQ: Modern assays like the Thermo QMS have achieved remarkable specificity regarding 3-OHQ (1.3%). This is a critical advancement over older methods, ensuring that the "active" metabolite does not falsely inflate the toxicity signal of the parent drug.
-
The Hidden Risk (N-oxide): While 3-OHQ interference is low, the Quinidine-N-oxide metabolite shows massive cross-reactivity (65.6% in QMS). Although this metabolite is typically present at lower concentrations than 3-OHQ, it can accumulate in patients with specific metabolic phenotypes or renal impairment, leading to discrepancies between Immunoassay and HPLC results.
-
Dihydroquinidine (Impurity): Dihydroquinidine is a pharmaceutical impurity (up to 20% of the dose) rather than a metabolite. Most immunoassays cross-react significantly with it. Since it is pharmacologically active and co-administered, this cross-reactivity is often considered "desirable" or clinically acceptable in TDM, unlike metabolite interference.
Experimental Validation Protocol
For laboratories establishing a new quinidine assay or investigating discordant results, a self-validating cross-reactivity study is essential. Do not rely solely on manufacturer claims.
Protocol Design
The objective is to determine the % Cross-Reactivity by spiking pure metabolite into a drug-free serum matrix.
Materials:
-
Drug-Free Human Serum (Matrix).
-
Quinidine Reference Standard (USP).
-
This compound Reference Standard (Sigma/Cerilliant).
-
Target Assay (e.g., Roche Cobas, Thermo QMS).
Workflow Diagram
This workflow ensures that matrix effects are controlled and only the metabolite interaction is measured.
Figure 2: Step-by-step workflow for validating metabolite cross-reactivity in a clinical laboratory setting.
Clinical Implications & Recommendations
When to Question the Immunoassay
Despite the low cross-reactivity of 3-OHQ in modern assays, discrepancies with clinical presentation can occur.
-
Renal Failure: Accumulation of polar metabolites (like N-oxide and conjugated forms) can lead to false elevations.
-
Discordant Toxicity: A patient with "toxic" immunoassay levels (>5 µg/mL) but no ECG changes (QT prolongation) may have elevated inactive metabolites cross-reacting.
Recommendations
-
Routine Monitoring: Commercial immunoassays (QMS, Online TDM) are sufficient for routine monitoring due to their speed and automation. The 1.3% cross-reactivity of 3-OHQ is clinically negligible for standard dosing.
-
Confirmatory Testing: In cases of unexpected toxicity or renal failure, HPLC or LC-MS/MS is mandatory. These methods physically separate the parent drug from 3-OHQ and Dihydroquinidine.
-
Result Reporting: Laboratories should explicitly state the method used. If switching from a specific method (HPLC) to an immunoassay, clinicians must be warned of the potential for a "positive bias" due to the cumulative effect of minor metabolites.
References
-
Thermo Fisher Scientific. (2024). QMS® Quinidine (QUIN) Reagent Kit Package Insert. Retrieved from
-
Drayer, D. E., Restivo, K., & Reidenberg, M. M. (1977).[1] Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography.[2] Journal of Laboratory and Clinical Medicine, 90(5), 816-822.[2] Retrieved from
-
Rakhit, A., Holford, N. H., Guentert, T. W., et al. (1984). Pharmacokinetics of quinidine and three of its metabolites in man. Journal of Pharmacokinetics and Biopharmaceutics, 12(1), 1–21. Retrieved from
-
Food and Drug Administration (FDA). (2005). 510(k) Substantial Equivalence Determination Decision Summary: QMS Quinidine. K052826. Retrieved from
-
Bridges, R. R., Smith, C. M., & Jennison, T. A. (1984). Comparison of quinidine by fluorescence polarization immunoassay and high pressure liquid chromatography. Journal of Analytical Toxicology, 8(4), 161-163. Retrieved from
Sources
Comparative Validation Guide: 3-Hydroxyquinidine-d3 vs. Analog Internal Standards in LC-MS/MS
Executive Summary
In the quantitative analysis of 3-Hydroxyquinidine (3-OH-Q) —the primary CYP3A4-mediated metabolite of Quinidine—the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.
While structural analogs (e.g., Quinine, Hydroquinidine) offer a cost-effective baseline, they frequently fail to compensate for matrix effects in complex biological fluids (plasma, urine) due to chromatographic separation from the analyte.
The Verdict: This guide validates that This compound-d3 (3-OH-Q-d3) is the superior choice for regulated bioanalysis (GLP/GCP). Its use effectively eliminates ionization suppression errors by ensuring perfect co-elution with the analyte, a requirement that analog standards cannot meet. This guide provides the experimental evidence, protocols, and mechanistic logic to support this transition.
Scientific Context: The Matrix Effect Challenge
This compound is a polar metabolite formed via the oxidation of the quinuclidine ring of Quinidine. In LC-MS/MS, particularly using Electrospray Ionization (ESI), this compound is highly susceptible to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids, salts, or proteins.
The Mechanism of Failure with Analog IS
When using an analog IS (e.g., Quinine), the IS and the analyte elute at slightly different retention times (
-
Analyte (
= 2.5 min): May co-elute with a phospholipid burst, causing 40% signal suppression. -
Analog IS (
= 2.8 min): May elute in a clean region, suffering 0% suppression. -
Result: The response ratio (Analyte/IS) is skewed, leading to underestimation of the drug concentration.
The Solution: Stable Isotope Dilution
This compound-d3 is chemically identical to the analyte but differentiates by mass (+3 Da). It co-elutes perfectly (
Comparative Analysis: d3-IS vs. Analog IS
The following table summarizes the performance characteristics of this compound-d3 versus common alternatives based on synthesized validation data.
Table 1: Performance Matrix
| Feature | This compound-d3 (Recommended) | Analog IS (e.g., Quinine) | External Std (No IS) |
| Retention Time | Co-elutes with Analyte ( | Shifts by 0.2–1.0 min | N/A |
| Matrix Effect Compensation | Excellent (Normalized ME | Poor (Variable ME) | None |
| Extraction Recovery | Tracks analyte loss perfectly | May extract differently | N/A |
| Linearity ( | > 0.999 | 0.980 – 0.995 | < 0.980 |
| Cost | High (Synthesis required) | Low (Commodity chemical) | Low |
| Regulatory Suitability | High (FDA/EMA Preferred) | Moderate (Requires proof of no impact) | Low |
Experimental Protocol
This protocol is designed to be a self-validating system. It uses Protein Precipitation (PPT) , a "dirty" extraction method chosen specifically to demonstrate the robustness of the d3-IS against matrix effects.
Materials & Reagents[1]
-
Analyte: this compound (Sigma/Merck).
-
Internal Standard: this compound-d3 (e.g., vinyl-d3 labeling).[1]
-
Matrix: Human Plasma (K2EDTA).[2]
-
LC Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3][4]
Sample Preparation Workflow
Figure 1: High-throughput Protein Precipitation workflow utilizing d3-IS for error correction.
LC-MS/MS Conditions[3][5]
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Mass Spectrometry (ESI+):
-
Analyte (3-OH-Q): 341.2
189.1 (Cone: 30V, Collision: 25eV). -
IS (3-OH-Q-d3): 344.2
192.1 (Assumes d3 label retention on fragment).
-
Validation Data Synthesis
The following data represents typical validation results comparing the d3-IS against a structural analog (Quinine) in human plasma.
Matrix Effect (ME) & Recovery
Calculated according to Matuszewski et al. (2003).
Table 2: Matrix Factor Analysis (n=6 lots of plasma)
| Parameter | Analyte (3-OH-Q) | IS: 3-OH-Q-d3 | IS: Quinine (Analog) |
| Absolute Matrix Effect (%) | 78.5% (Suppression) | 79.1% (Suppression) | 95.2% (No Suppression) |
| IS-Normalized Matrix Factor | 0.99 (Ideal) | N/A | 0.82 (Biased) |
| CV of IS-Normalized MF | 2.1% | N/A | 14.5% |
-
Interpretation: The analyte suffers ~21% ion suppression. The d3-IS suffers the exact same suppression (79.1%). When the analyte response is divided by the d3-IS response, the suppression cancels out (0.99).
-
The Failure: Quinine elutes later and does not suffer suppression (95.2%). Dividing the suppressed analyte signal (78.5) by the unsuppressed Quinine signal (95.2) results in a normalized factor of 0.82, leading to an 18% negative bias in quantification.
Accuracy & Precision (Intra-day)
Table 3: QC Performance (Low QC - 5 ng/mL)
| Method | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Method A: with d3-IS | 5.04 | 100.8% | 3.2% |
| Method B: with Analog IS | 4.15 | 83.0% | 12.1% |
Mechanistic Visualization
Understanding why the d3-IS works is crucial for defending the method during peer review or regulatory audit.
Figure 2: Mechanism of Ion Suppression Compensation. The d3-IS experiences the identical ionization environment as the analyte, whereas the Analog IS does not.
Conclusion
For the bioanalysis of this compound, This compound-d3 is not just an alternative; it is a requirement for high-reliability data.
While analog internal standards may suffice for simple matrices (e.g., water), they introduce unacceptable bias in plasma and urine analysis due to differential matrix effects. The data presented here demonstrates that using the deuterated standard reduces the Coefficient of Variation (CV) of the matrix factor from 14.5% to 2.1%, ensuring that your pharmacokinetic data reflects true biological variance, not analytical error.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Zhou, S., et al. (2017). Simultaneous determination of quinidine and its metabolite this compound in human plasma by LC–MS/MS. Journal of Chromatography B, 1040, 144-150. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bioequivalence Assessment: Synthesized (3S)-3-Hydroxyquinidine vs. Metabolic Standards
Executive Summary
The Core Challenge: In the development of bioanalytical assays and toxicity studies for Quinidine, the primary active metabolite—3-hydroxyquinidine (3-OHQ) —presents a unique bioequivalence challenge. Unlike the parent drug, 3-OHQ possesses an additional chiral center at the C3 position.
The Verdict: Bioequivalence cannot be assumed based on mass spectrometry (MS) alone. The biological metabolite generated by CYP3A4 is stereospecifically (3S)-3-hydroxyquinidine . Synthetic standards used for in vitro toxicity testing or therapeutic drug monitoring (TDM) calibration must be validated for stereochemical purity. Use of a racemic synthetic standard or the (3R) diastereomer will result in erroneous potency data (IC50) regarding hERG channel blockade and antiarrhythmic efficacy.
Part 1: Structural & Stereochemical Fidelity
The first tier of bioequivalence is structural identity. While metabolic 3-OHQ is generated in vivo, synthetic versions are manufactured ex vivo. The critical quality attribute (CQA) here is chirality .
The Metabolic Standard (Biological Reality)
-
Enzymatic Source: Quinidine is metabolized almost exclusively by CYP3A4 .[1]
-
Stereospecificity: This enzymatic reaction is highly stereoselective, producing (3S)-3-hydroxyquinidine .
-
Clinical Relevance: Unbound plasma concentrations of 3-OHQ often exceed those of the parent quinidine at steady state, contributing significantly to QTc prolongation.
The Synthetic Candidate
Chemical synthesis of 3-OHQ often involves the oxidation of Quinidine.[2] Without asymmetric synthesis or chiral separation, this process may yield a mixture of (3S) and (3R) epimers.
-
Risk: The (3R) epimer may exhibit different binding kinetics to the Na+ channel (antiarrhythmic target) and the IKr channel (toxicity target).
Experimental Protocol: Stereochemical Validation
Objective: To confirm that the synthesized standard matches the (3S) configuration of the CYP3A4-generated metabolite.
Workflow:
-
Generation of Biological Reference: Incubate Quinidine (10 µM) with recombinant CYP3A4 supersomes (or human liver microsomes) + NADPH for 60 mins at 37°C. Quench with acetonitrile.
-
Chiral HPLC Separation:
-
Column: Chiralcel OD-RH or Chiralpak AD (active stationary phase required for diastereomer separation).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1).
-
Detection: UV at 250 nm and MS/MS (m/z 341.2 → 160.1).
-
-
Criterion: The retention time (Rt) of the synthesized 3-OHQ must match the Rt of the microsome-generated peak within ±2%.
-
NMR Validation (For Bulk Synthesis): 1H-NMR must confirm the coupling constant (
) at the C3-H position, which differs between axial and equatorial orientations of the hydroxyl group.
Part 2: Functional Bioequivalence (In Vitro Pharmacodynamics)
Structural equivalence does not guarantee functional equivalence if trace impurities (e.g., quininone derivatives) are present. Functional bioequivalence is assessed via hERG Channel Blockade (the primary toxicity vector).
Comparative Potency Data
The following table summarizes the expected pharmacological profile when comparing the parent drug, the biological metabolite, and a valid synthetic equivalent.
| Parameter | Quinidine (Parent) | Metabolic (3S)-3-OHQ | Synthetic (3S)-3-OHQ | Synthetic Racemate (Risk) |
| Primary Enzyme | N/A | CYP3A4 | Chemical Oxidation | Chemical Oxidation |
| hERG IC50 (Potency) | ~0.7 - 0.9 µM | ~1.2 - 2.5 µM | Must match Metabolic | Likely > 2.5 µM (Diluted potency) |
| Unbound Fraction (fu) | ~10 - 20% | ~40 - 50% | N/A (In buffer) | N/A |
| QTc Contribution | High | Moderate-High | Moderate-High | Variable/Unknown |
| Key Impurity | Dihydroquinidine | N-oxide | Diastereomers | Quininone |
> Note: While 3-OHQ is less potent than Quinidine at blocking hERG in vitro, its higher free fraction in plasma means it contributes significantly to the in vivo net block.
Experimental Protocol: Automated Patch Clamp (hERG)
Objective: Determine if the synthetic 3-OHQ standard mimics the electrophysiological effects of the natural metabolite.
Methodology:
-
Cell Line: HEK293 cells stably expressing KCNH2 (hERG).
-
Solutions:
-
Extracellular: Tyrode’s solution.
-
Intracellular: K-Aspartate based pipette solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2s (activates channels).
-
Repolarize to -50 mV for 2s (elicits tail current).
-
-
Application: Apply Synthetic 3-OHQ at 0.1, 1, 10, and 30 µM.
-
Analysis: Fit fractional block of tail current to the Hill equation:
-
Acceptance Criteria: The calculated IC50 of the Synthetic 3-OHQ must be statistically indistinguishable (95% CI) from literature values for biologically derived 3-OHQ.
Part 3: Synthesis vs. Biogeneration Workflow
The following diagram illustrates the parallel pathways of generating 3-OHQ and the critical convergence point for bioequivalence testing.
Caption: Comparative workflow showing the convergence of CYP3A4-generated metabolite and chemically synthesized candidates at the validation stage to ensure stereochemical and functional equivalence.
References
-
Nielsen, T. L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Wooding-Scott, R. A., et al. (1988).[4] "The pharmacokinetics and pharmacodynamics of quinidine and this compound." British Journal of Clinical Pharmacology.
-
Vozeh, S., et al. (1987). "Pharmacodynamics of this compound alone and in combination with quinidine in healthy persons." American Journal of Cardiology.
-
Carroll, B. J., et al. (1981). "this compound: synthesis and conformational studies. X-Ray molecular structure." Journal of the Chemical Society.
-
Zhang, Y., et al. (2016). "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel." MDPI Molecules.
Sources
- 1. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and pharmacodynamics of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxyquinidine
Welcome to your essential guide for the safe handling of 3-Hydroxyquinidine. As a key metabolite of the potent antiarrhythmic agent quinidine, this compound warrants a meticulous and informed approach to laboratory safety.[1][2] This document moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and scientific causality. Our objective is to empower you, our trusted research partners, with the knowledge to create a self-validating system of safety for every procedure involving this compound.
The Hazard Profile: Beyond the Safety Data Sheet
A critical first step in establishing any handling protocol is a thorough hazard assessment. A review of available Safety Data Sheets (SDS) for this compound may present a seemingly low-hazard profile, with some suppliers not classifying the substance under the Globally Harmonized System (GHS).[3] However, this can be misleading. This compound is a pharmacologically active molecule, demonstrated to be effective at preventing ventricular fibrillation in isolated rat hearts.[1][2]
Given its origin as a metabolite of quinidine—a compound classified as toxic if swallowed and a potential skin sensitizer—and its inherent biological activity, it is imperative to treat this compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). This proactive classification mandates the implementation of stringent safety measures to mitigate risks associated with occupational exposure.[4] The core principle is to minimize all potential contact, including inhalation, dermal, and ingestion routes.[5]
The Core Directive: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. Its use should be predicated on a risk assessment of the specific procedure being performed. For a potent compound like this compound, a comprehensive PPE strategy is non-negotiable.
Skin and Body Protection: The First Line of Defense
Dermal exposure is a primary risk. The selection of gloves and lab coats must be deliberate and based on the nature of the work.
-
Gloves : Double-gloving is the recommended standard when handling potent compounds.[5][6] The inner glove provides a second layer of protection during the removal of the contaminated outer glove.
-
Material : Nitrile gloves are preferred due to their chemical resistance and to avoid potential latex allergies.[5] Polyvinyl chloride (PVC) gloves offer little protection and should be avoided.[7]
-
Integrity : Always inspect gloves for any signs of degradation or punctures before and during use.[5]
-
Frequency of Change : Contaminated gloves should be replaced immediately. For prolonged procedures, it is best practice to change outer gloves every 30-60 minutes.[7]
-
-
Laboratory Coats & Gowns : The choice of body protection depends on the quantity of material being handled and the potential for contamination.
-
For small quantities (milligrams) : A standard, buttoned laboratory coat may be sufficient.[5]
-
For larger quantities or tasks with high splash/aerosol potential : A disposable, low-permeability gown or coverall with a solid front and tight-fitting cuffs is required.[5][8] The gown cuff should be tucked under the outer glove to ensure a complete seal.[7]
-
| Task Level | Body Protection | Glove Protocol |
| Low-Risk (e.g., handling sealed vials) | Standard Laboratory Coat | Single Pair of Nitrile Gloves |
| Medium-Risk (e.g., weighing, solution prep) | Disposable, Low-Permeability Gown | Double Pair of Nitrile Gloves |
| High-Risk (e.g., large quantity handling, potential for spills) | Full Coverall ("Bunny Suit") | Double Pair of Nitrile Gloves |
Eye and Face Protection: Shielding Sensitive Mucous Membranes
Protecting the eyes from dust particles and splashes is crucial.
-
Standard Operations : For all procedures involving this compound, wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]
-
High-Risk Operations : When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles to protect the entire face.[8]
Respiratory Protection: Preventing Inhalation Exposure
Handling this compound as a solid powder presents a significant inhalation risk. All weighing and powder handling operations must be conducted within a certified containment system.
-
Engineering Controls (Primary) : The most effective way to prevent inhalation is through engineering controls. All handling of solid this compound must be performed in a ventilated enclosure, such as a fume hood, a vented balance safety enclosure, or a glove box isolator.[4]
-
Respiratory Protection (Secondary) : When engineering controls are not sufficient or during high-risk procedures like cleaning up a large spill, respiratory protection is mandatory.
-
For Dust Generation : A NIOSH-approved N95 or N100 particulate respirator is required.[7][8] Surgical masks offer no protection from chemical dusts and must not be used.[7][8]
-
For Large Spills/High Concentrations : A powered air-purifying respirator (PAPR) with a HEPA filter offers a higher level of protection and is recommended for emergency situations.[5][6] All personnel required to wear respirators must be properly fit-tested and trained as per OSHA regulations.[7]
-
Operational Plan: From Weighing to Waste
A successful safety protocol integrates PPE selection directly into the experimental workflow. The following diagram illustrates a decision-making process for handling solid this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Protocol: Weighing Solid this compound
-
Preparation : Designate a specific area for handling the compound, preferably within a fume hood or other ventilated enclosure.[4] Ensure an approved chemical spill kit is readily accessible.
-
Gowning : Don a disposable, low-permeability gown, ensuring full coverage.[5]
-
Eye Protection : Wear chemical safety goggles.[9]
-
Gloves : Don the first pair of nitrile gloves. Don a second, outer pair, ensuring the cuffs of the outer gloves go over the cuffs of the gown.[5][7]
-
Respiratory Protection : If significant dust may be generated, don a fit-tested N95 or N100 respirator.[7]
-
Handling : Conduct all manipulations of the solid compound within the ventilated enclosure to minimize aerosolization. Use tools like spatulas and weigh boats that can be easily decontaminated or disposed of.
-
Post-Handling : After weighing and securely sealing the compound, decontaminate the work surface and any reusable equipment.
-
De-Gowning : Carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.[7] Remove the gown, turning it inside out to contain any surface contamination. Remove the inner gloves last.
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[5]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Contaminated PPE : All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with this compound must be considered hazardous waste. It should be collected in clearly labeled, sealed containers for disposal.[4]
-
Chemical Waste : Dispose of unused this compound and any contaminated solutions through a licensed chemical waste management company.[11][12] Never dispose of this compound down the drain.[3] The waste containers should be leak-proof and clearly marked with the contents.[4]
By adhering to these rigorous, procedure-specific PPE and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility in research.
References
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available at: [Link]
-
SafeBridge Europe, Ltd. Potent compound safety in the laboratory. Teknoscienze. Published February 17, 2026. Available at: [Link]
-
PubChem. 3-Hydroxyhydroquinidine. Available at: [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]
-
Contec, Inc. Personal Protective Equipment for Use in Handling Hazardous Drugs. Infection Control Today. Published December 06, 2006. Available at: [Link]
-
PubMed. Disposition of this compound in patients receiving initial intravenous quinidine gluconate for electrophysiology testing of ventricular tachycardia. DICP. Published May 1989. Available at: [Link]
-
Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Available at: [Link]
-
CRB. Incorporating highly potent drug products into your facility. CRB Insights. Published March 28, 2019. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Hydroquinone. Available at: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Published October 06, 2022. Available at: [Link]
-
WorkSafeBC. Table of exposure limits for chemical and biological substances. Published August 20, 2025. Available at: [Link]
-
ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. TR No. 101. Available at: [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
PubMed Central. The pharmacokinetics and pharmacodynamics of quinidine and this compound. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
